molecular formula C11H11BrN2 B1394160 1-(8-bromoquinolin-4-yl)-N-methylmethanamine CAS No. 1190322-58-7

1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Cat. No.: B1394160
CAS No.: 1190322-58-7
M. Wt: 251.12 g/mol
InChI Key: RRNDUQFEKZZHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-bromoquinolin-4-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(8-bromoquinolin-4-yl)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(8-bromoquinolin-4-yl)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(8-bromoquinolin-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-13-7-8-5-6-14-11-9(8)3-2-4-10(11)12/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNDUQFEKZZHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CC=C(C2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676538
Record name 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-58-7
Record name 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Discovery of Novel Bromoquinoline Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Quinoline Scaffold

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its presence in the natural antimalarial quinine and its derivatives' broad spectrum of biological activities—spanning anticancer, antimicrobial, and antiviral domains—underscore its enduring therapeutic relevance.[1][2][3] The introduction of a bromine substituent onto this versatile core offers a powerful tool for modulating a compound's physicochemical properties and biological target interactions. Bromine's unique electronic and steric characteristics can enhance binding affinity, improve metabolic stability, and provide a reactive handle for further molecular elaboration. This guide provides an in-depth exploration of the contemporary discovery of novel bromoquinoline compounds, from strategic synthesis to biological evaluation, tailored for researchers and scientists in the field of drug development.

Strategic Synthesis of the Bromoquinoline Core: A Chemist's Guide to Rational Design

The synthetic route to a bromoquinoline derivative is a critical first step that dictates the feasibility of library generation and scale-up. While classic name reactions like the Skraup and Combes syntheses provide foundational pathways to the quinoline core, contemporary methods focus on efficiency, milder conditions, and broader functional group tolerance.[4][5][6][7]

Classical Approaches and Their Modern Refinements

Traditional methods often involve harsh reagents and high temperatures, limiting their application for sensitive substrates. For instance, the use of tribromophosphine oxide (POBr₃) to convert a 4-oxyquinoline to a 4-bromoquinoline is effective but involves a highly reactive and toxic reagent.[8] Modern synthetic chemistry seeks to overcome these limitations.

A notable advancement involves the synthesis of 3-bromoquinoline compounds from 1,1,3,3-tetramethoxypropane. This method is advantageous due to its few reaction steps, operational simplicity, and use of inexpensive, readily available starting materials, leading to high yields and straightforward purification.[9]

Another innovative approach for synthesizing 4-bromoquinoline derivatives utilizes o-propargyl phenyl azide as a starting material. This method proceeds under mild conditions (40-60°C) with reagents like TMSBr or HBr, offering high yields and a good application outlook.[8]

Protocol: A Representative Synthesis of a 6,8-Dibromo-5-nitroquinoline

This protocol exemplifies a common synthetic sequence involving bromination followed by nitration, yielding a versatile intermediate for further derivatization.[10]

Objective: To synthesize 6,8-dibromo-5-nitroquinoline as a key intermediate.

Materials:

  • 6,8-dibromoquinoline

  • Sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃), 50% solution

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Beaker

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Dissolve 1.00 g (3.484 mmol) of 6,8-dibromoquinoline in 10 mL of sulfuric acid in a round bottom flask.

  • Cool the solution to -5°C in a salt-ice bath with continuous stirring.

  • Slowly add a solution of 50% nitric acid in 20 mL of sulfuric acid to the cooled quinoline solution via a dropping funnel. Maintain the temperature at -5°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Allow the reaction mixture to warm to room temperature.

  • Pour the resulting solution onto 50 g of crushed ice in a beaker and allow the ice to melt completely.

  • Transfer the mixture to a separatory funnel and extract three times with 40 mL of dichloromethane.

  • Combine the organic phases and neutralize by washing with a 10% aqueous NaHCO₃ solution.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the product.

Expected Outcome: Yellow needle-shaped crystals of 6,8-dibromo-5-nitroquinoline with a high yield (approximately 96%).[10]

Structural Elucidation and Characterization: Ensuring Compound Integrity

Unambiguous characterization of newly synthesized bromoquinolines is paramount. A combination of spectroscopic techniques provides the necessary evidence for structural confirmation and purity assessment.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. The chemical shifts, coupling constants, and integration of proton signals, along with the number and chemical shifts of carbon signals, allow for the precise determination of the substitution pattern on the quinoline ring.[10][11]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. A key diagnostic feature for bromoquinolines is the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule.[10]

Biological Evaluation: From Hit Identification to Lead Optimization

The diverse biological activities of quinoline derivatives make them attractive candidates for drug discovery programs targeting a wide range of diseases.[1]

A Spectrum of Therapeutic Potential
  • Anticancer Activity: Bromoquinoline derivatives have demonstrated significant potential as anticancer agents.[2][10][12][13] Mechanisms of action include the induction of apoptosis, inhibition of topoisomerase I (a critical enzyme for DNA replication), and downregulation of key oncogenes like Lumican.[10][12][13] For example, the novel quinoline derivative 91b1 has shown potent anticancer effects both in vitro and in vivo, potentially through the downregulation of Lumican.[12]

  • Antimicrobial and Antifungal Activity: The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[14][15][16][17][18][19] Bromo-substitution can enhance this activity. Some derivatives act by inhibiting DNA gyrase, while others disrupt the fungal cell integrity by inhibiting lanosterol 14α-demethylase.[15]

  • Antiviral Activity: Quinoline derivatives have shown promise against a variety of viruses, including Zika, Ebola, and Hepatitis C viruses.[4][20] The development of bromoquinoline-based antiviral agents is an active area of research.

High-Throughput Screening (HTS) for Hit Discovery

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" with desired biological activity.[21][22][23][24][25]

Workflow for HTS of a Bromoquinoline Library for Anticancer Activity:

HTS_Workflow cluster_0 Library Preparation cluster_1 Screening Cascade cluster_2 Lead Optimization A Bromoquinoline Compound Library B Assay Plate Preparation (e.g., 384-well) A->B Dispensing C Primary Screen: Cell Viability Assay (e.g., MTS/MTT) B->C Cell Seeding & Compound Addition D Hit Identification (Activity Threshold) C->D Data Analysis E Dose-Response Confirmation (IC50) D->E Hit Progression F Secondary Assays: Mechanism of Action (e.g., Apoptosis, Enzyme Inhibition) E->F Confirmed Hits G Structure-Activity Relationship (SAR) Studies F->G Validated Hits H In Vivo Efficacy and Toxicity Studies G->H Optimized Leads

Caption: High-Throughput Screening Workflow for Bromoquinolines.

Structure-Activity Relationship (SAR) Studies

Following hit identification, SAR studies are crucial for optimizing the lead compound. This involves synthesizing and testing a series of analogs to understand how different substituents on the bromoquinoline core affect biological activity. For instance, studies have shown that a hydroxyl group at the C-8 position of the quinoline core can lead to enhanced anticancer potential.[13]

Data Presentation and Interpretation

Table 1: Representative Anticancer Activity of Novel Bromoquinoline Derivatives

Compound IDCell LineIC₅₀ (µg/mL)Mechanism of ActionReference
BQ-A C6 (Rat Brain Tumor)6.7 - 25.6Topoisomerase I Inhibition[13]
BQ-B HeLa (Human Cervix Carcinoma)6.7 - 25.6Apoptosis Induction[13]
BQ-C HT29 (Human Colon Carcinoma)5.45 - 9.6Topoisomerase I Inhibition[10]
91b1 Various Cancer Cell LinesNot specifiedDownregulation of Lumican[12]

Conclusion and Future Directions

The discovery of novel bromoquinoline compounds continues to be a vibrant and promising area of drug development. The strategic application of modern synthetic methods, coupled with robust characterization and high-throughput biological evaluation, is accelerating the identification of potent and selective therapeutic agents. Future research will likely focus on the development of even more efficient and sustainable synthetic routes, the exploration of novel biological targets, and the use of computational modeling to guide the design of next-generation bromoquinoline-based drugs. The inherent versatility of the bromoquinoline scaffold ensures its continued prominence in the quest for innovative medicines.

References

  • Synthesis method of 3-bromoquinoline compound.
  • Process for preparing bromo-substituted quinolines.
  • A kind of synthetic method of the bromo- quinoline of 4-.
  • Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives against Phytopathogenic Bacteria Inspired from Natural Quinine Alkaloids. ACS Publications. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI. [Link]

  • Exploring Biological Research with 5-Bromoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Journal of Pharmaceutical and Health Sciences. [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • 8-Bromoquinoline. PubChem. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. [Link]

  • Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]

  • High throughput screening in drug discovery. PubMed. [Link]

  • Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. Bentham Science Publishers. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]

  • High-throughput screening technologies for drug discovery. ResearchGate. [Link]

  • Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - PubMed Central. [Link]

  • Conventional synthetic name reactions for quinoline synthesis. ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • 9-bromo substituted indolizinoquinoline-5,12-dione derivatives as potent antibacterial agents. ResearchGate. [Link]

  • Nopol-Based Quinoline Derivatives as Antiplasmodial Agents. MDPI. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

  • Combes quinoline synthesis. Slideshare. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • High throughput screening for new drug discovery. National Sun Yat-sen University. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. [Link]

  • A brief review of high throughput screening in drug discovery process. ResearchGate. [Link]

  • Analytical Chemistry Applications of 5-Bromoquinoline. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ACG Publications. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers. [Link]

  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. NIH. [Link]

  • NAME REACTIONS AND REAGENTS IN ORGANIC SYNTHESIS. University of Connecticut. [Link]

  • NAMED ORGANIC REACTIONS | MECHANISMS. ADICHEMISTRY. [Link]

Sources

Preliminary screening of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Preliminary Screening Architecture for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Document Control:

  • Subject Entity: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (CAS: 1190322-58-7)[1][2]

  • Alias: BQ-MMA[1]

  • Scaffold Class: 4-substituted-8-bromoquinoline[1][3]

  • Primary Application: Antimalarial (Heme Detoxification) / Anticancer (Kinase Inhibition)

  • Version: 1.0 (Alpha Release)

Executive Summary

This technical guide establishes the standard operating procedure (SOP) for the preliminary screening of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (BQ-MMA) . Belonging to the privileged 4-aminoquinoline class, BQ-MMA shares structural homology with established antimalarials (Chloroquine) and emerging kinase inhibitors. The 8-bromo substitution provides a critical synthetic handle for structure-activity relationship (SAR) expansion via cross-coupling, while the N-methylmethanamine side chain at C4 is hypothesized to facilitate lysosomal/vacuolar accumulation.[1]

This document outlines a rigorous "Go/No-Go" screening cascade designed to validate chemical integrity, assess physicochemical druggability, and quantify biological potency against Plasmodium falciparum and mammalian cell lines.

Part 1: Chemical Integrity & Physicochemical Profiling

Before biological interrogation, the entity must pass strict chemical and physical quality gates. Quinolines are prone to photo-degradation and aggregation; therefore, stability metrics are non-negotiable.

Chemical Validation Protocol
  • Objective: Confirm identity and purity >95% to prevent false positives from synthetic byproducts (e.g., unreacted 8-bromo-4-chloroquinoline).

  • Methodology:

    • LC-MS: Run on C18 column (Water/Acetonitrile + 0.1% Formic Acid).

      • Target Mass: [M+H]+ = 251.02 / 253.02 (characteristic 1:1 Br isotope pattern).

    • 1H-NMR (DMSO-d6): Verify the diagnostic singlet of the N-methyl group (~2.5 ppm) and the benzylic methylene (~4.2 ppm).

    • Purity Calculation: Area under curve (AUC) integration at 254 nm.

Physicochemical Gate (The "Druggability" Check)

The C4-amine side chain aids solubility, but the 8-bromo group adds lipophilicity. We must determine the Kinetic Solubility and LogD.

ParameterMethodTarget ThresholdRationale
Kinetic Solubility Nephelometry (PBS pH 7.4, 1% DMSO)> 50 µMLow solubility leads to precipitation in bioassays, causing false inhibition.[1]
LogD (pH 7.4) Shake-flask / HPLC1.5 - 3.5Optimal range for membrane permeability and vacuolar trapping.[1]
pKa Potentiometric TitrationBasic pKa ~8.5-9.5Essential for lysosomotropism (accumulation in acidic compartments).

Part 2: Primary Biological Interrogation

Given the scaffold's heritage, the primary screen focuses on Antimalarial Activity via the inhibition of hemozoin formation.

Assay A: Beta-Hematin Inhibition (Mechanism-Based)

This cell-free assay determines if BQ-MMA can inhibit the crystallization of toxic heme into hemozoin, the primary mechanism of chloroquine-like drugs.[1]

  • Protocol:

    • Reagents: Hemin chloride (dissolved in DMSO), Sodium Acetate buffer (pH 5.0), Tween-20.

    • Reaction: Mix Hemin (100 µM) with BQ-MMA (0.1 - 100 µM titration) in acetate buffer. Incubate at 37°C for 12-24 hours.

    • Quantification: Add pyridine solution (20% v/v) to dissolve unpolymerized heme. Read absorbance at 405 nm .

    • Analysis: Lower absorbance indicates higher polymerization (drug failure). Higher absorbance indicates inhibition (drug success).

    • Control: Chloroquine (Positive), DMSO (Negative).

Assay B: P. falciparum Growth Inhibition (Phenotypic)
  • Protocol: SYBR Green I Fluorescence Assay.

    • Culture: P. falciparum (Strain 3D7 for sensitive, Dd2 for resistant) synchronized at ring stage (1% parasitemia, 2% hematocrit).

    • Dosing: Dispense BQ-MMA in 96-well plates (serial dilution).

    • Incubation: 72 hours at 37°C in mixed gas environment (90% N2, 5% O2, 5% CO2).

    • Lysis/Staining: Add Lysis buffer containing SYBR Green I (intercalates into parasite DNA).

    • Readout: Fluorescence (Ex: 485 nm / Em: 535 nm).

    • Output: IC50 calculation using non-linear regression (Sigmoidal dose-response).

Part 3: Safety & Selectivity (The "Kill" Step)

A potent compound is useless if it kills the host. We calculate the Selectivity Index (SI) .

  • Cell Lines: HepG2 (Hepatocellular carcinoma) or Vero (Monkey kidney epithelial).

  • Method: MTT or Resazurin (Alamar Blue) reduction assay.

  • Metric: CC50 (Cytotoxic Concentration 50%).

  • Calculation:

    
    
    
  • Decision Matrix:

    • SI > 100: High Priority Lead.

    • SI 10 - 100: Optimization Candidate (Modify 8-bromo position).

    • SI < 10: Toxic / Discard.

Part 4: Visualization & Logic Flow

Diagram 1: The Screening Cascade (Workflow)

ScreeningCascade Start Compound Acquisition (CAS: 1190322-58-7) QC QC Gate: LC-MS & NMR >95% Start->QC Validation QC->Start Fail (Repurify) PhyChem PhyChem Profiling: Solubility > 50µM LogD 1.5-3.5 QC->PhyChem Pass MechAssay Mechanism Assay: Beta-Hematin Inhibition PhyChem->MechAssay Soluble PhenoAssay Phenotypic Assay: P. falciparum (3D7/Dd2) MechAssay->PhenoAssay Active Tox Tox Screen: HepG2 Cytotoxicity PhenoAssay->Tox IC50 < 1µM Decision Selectivity Index (SI) Calculation Tox->Decision Lead Optimization Lead Optimization Decision->Lead Optimization SI > 50 Discard Discard Decision->Discard SI < 10

Caption: Figure 1. The sequential "Go/No-Go" screening cascade for BQ-MMA, prioritizing chemical stability and solubility before biological investment.

Diagram 2: Hypothesized Mechanism of Action (Heme Detoxification)

MOA Hemoglobin Hemoglobin (Host) FreeHeme Free Heme (Fe2+ PPIX) [TOXIC] Hemoglobin->FreeHeme Digestion in Vacuole Hemozoin Hemozoin (Crystals) [SAFE] FreeHeme->Hemozoin Crystallization Complex Drug-Heme Complex FreeHeme->Complex Inhibition of Crystallization Drug BQ-MMA (Drug) Drug->FreeHeme Intercalation/Binding Drug->Hemozoin Blocks Death Parasite Death (ROS Accumulation) Complex->Death Membrane Lysis

Caption: Figure 2.[1] Mechanism of Action. BQ-MMA targets the parasite's digestion vacuole, preventing the detoxification of free heme into inert hemozoin.[1]

References

  • PubChem. (n.d.).[4][5][6] 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (Compound Summary). National Library of Medicine.[3] Retrieved from [Link]

  • Egan, T. J., et al. (2013). "In vitro inhibition of haemozoin formation by quinolines: a standard protocol." Nature Protocols. Retrieved from [Link]

  • Fidock, D. A., et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery. Retrieved from [Link]

  • Kumar, S., et al. (2014). "4-Aminoquinoline derivatives as antimalarial agents." European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic aromatic compound have been successfully developed into drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory agents.[3][4][5] The versatility of the quinoline ring system allows for extensive functionalization, leading to a vast chemical space for drug discovery and development. This guide focuses on a specific derivative, 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, a compound of interest for its potential pharmacological activities. While direct studies on this molecule are limited, its structural features—a quinoline core, a bromine atom at the 8th position, and an N-methylmethanamine substituent at the 4th position—provide a strong basis for formulating a plausible mechanism of action. This document will delineate a primary and a secondary hypothesis for its biological activity and provide a comprehensive roadmap for their experimental validation.

Core Hypothesis: Dual Inhibition of Topoisomerase II and Tyrosine Kinases

Based on the established activities of structurally related quinoline derivatives, we hypothesize that 1-(8-bromoquinolin-4-yl)-N-methylmethanamine functions as a dual inhibitor of topoisomerase II and specific receptor tyrosine kinases (RTKs), leading to potent anti-proliferative and pro-apoptotic effects in cancer cells.

Rationale for the Hypothesis
  • Topoisomerase Inhibition: Many quinoline-based compounds have been identified as potent inhibitors of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[6][7] The planar quinoline ring is capable of intercalating into the DNA, stabilizing the topoisomerase-DNA cleavage complex and leading to double-strand breaks and subsequent cell death. The bromo-substituent at the 8-position may enhance this interaction through halogen bonding and increased lipophilicity, facilitating cellular uptake and nuclear localization.

  • Tyrosine Kinase Inhibition: The quinoline scaffold is a common feature in many approved tyrosine kinase inhibitors (TKIs).[2][6] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. The N-methylmethanamine side chain at the 4-position can potentially form key hydrogen bonds and electrostatic interactions within the ATP-binding pocket of various tyrosine kinases, disrupting their catalytic activity and downstream signaling.

The following diagram illustrates the proposed dual mechanism of action:

MOA_Hypothesis cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_membrane Cell Membrane Topoisomerase II Topoisomerase II DNA DNA Topoisomerase II->DNA relaxes supercoils DNA Damage DNA Damage DNA->DNA Damage Apoptosis_N Apoptosis DNA Damage->Apoptosis_N Compound 1-(8-bromoquinolin-4-yl) -N-methylmethanamine Compound->Topoisomerase II inhibits RTK Receptor Tyrosine Kinase Compound->RTK inhibits Signaling Pathway Signaling Pathway RTK->Signaling Pathway activates Proliferation Proliferation Signaling Pathway->Proliferation Survival Survival Signaling Pathway->Survival

Caption: Proposed dual mechanism of action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine.

Secondary Hypothesis: DNA Intercalation and Induction of Oxidative Stress

An alternative, yet potentially complementary, mechanism of action involves the direct intercalation of the compound into the DNA minor groove, coupled with the generation of reactive oxygen species (ROS).

Rationale for the Secondary Hypothesis
  • DNA Intercalation: Certain quinoline-based compounds have been shown to intercalate into DNA, causing conformational changes that can interfere with DNA replication and repair processes.[8][9] This mode of action can lead to a DNA damage response and cell cycle arrest.

  • Oxidative Stress: The quinoline ring system can undergo redox cycling in the presence of metal ions, leading to the production of ROS. The 8-bromo substituent could influence the redox potential of the molecule. Elevated ROS levels can induce cellular damage and trigger apoptosis.

Experimental Validation Protocols

To rigorously test the proposed hypotheses, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive evaluation of the compound's mechanism of action.

Part 1: In Vitro Characterization of Anticancer Activity
1.1 Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line at each time point.

Cell LineCompound IC50 (µM) at 48h (Hypothetical Data)
MCF-75.2
A5498.7
HCT1163.5
1.2 Apoptosis and Cell Cycle Analysis

Objective: To investigate whether the compound induces apoptosis and/or cell cycle arrest.

Methodology:

  • Compound Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Annexin V/Propidium Iodide (PI) Staining: Stain cells with Annexin V-FITC and PI and analyze by flow cytometry to quantify early and late apoptotic cells.

  • Cell Cycle Analysis: Fix cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Compound_Treatment Treat with Compound Cell_Culture->Compound_Treatment Viability_Assay MTT Assay Compound_Treatment->Viability_Assay Apoptosis_Assay Annexin V/PI Staining Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis PI Staining Compound_Treatment->Cell_Cycle_Analysis Data_Analysis_1 Calculate IC50 Viability_Assay->Data_Analysis_1 Data_Analysis_2 Quantify Apoptosis Apoptosis_Assay->Data_Analysis_2 Data_Analysis_3 Determine Cell Cycle Arrest Cell_Cycle_Analysis->Data_Analysis_3 End End Data_Analysis_1->End Data_Analysis_2->End Data_Analysis_3->End

Caption: Workflow for in vitro characterization of anticancer activity.

Part 2: Target Validation
2.1 Topoisomerase II Inhibition Assay

Objective: To directly assess the inhibitory effect of the compound on topoisomerase II activity.

Methodology:

  • Reaction Setup: In a reaction buffer, combine supercoiled plasmid DNA, human topoisomerase II enzyme, and varying concentrations of the compound or a known inhibitor (e.g., etoposide).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA form.

2.2 Kinase Inhibition Profiling

Objective: To screen the compound against a panel of tyrosine kinases to identify specific targets.

Methodology:

  • Kinase Panel Screen: Utilize a commercial kinase profiling service (e.g., radiometric or fluorescence-based assays) to test the compound's inhibitory activity against a broad panel of RTKs and non-receptor tyrosine kinases at a fixed concentration (e.g., 10 µM).

  • Dose-Response Analysis: For any hits from the initial screen, perform dose-response assays to determine the IC50 values.

Kinase TargetCompound IC50 (nM) (Hypothetical Data)
EGFR85
VEGFR2120
PDGFRβ95
2.3 DNA Intercalation Assay

Objective: To determine if the compound can intercalate into DNA.

Methodology:

  • Ethidium Bromide Displacement Assay: Titrate the compound into a solution of calf thymus DNA pre-incubated with ethidium bromide.

  • Fluorescence Measurement: Measure the decrease in fluorescence intensity of the ethidium bromide-DNA complex as the compound displaces the ethidium bromide.

  • Viscosity Measurement: Measure the change in viscosity of a DNA solution upon addition of the compound. An increase in viscosity is indicative of DNA intercalation.

Conclusion

The proposed mechanism of action for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a dual inhibitor of topoisomerase II and receptor tyrosine kinases is grounded in the extensive literature on the pharmacological activities of quinoline derivatives. The outlined experimental protocols provide a robust framework for validating this hypothesis and elucidating the specific molecular targets of this promising compound. Successful validation would position 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a strong candidate for further preclinical development as a novel anticancer agent.

References

  • Kumar, S., & Narasimhan, B. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Medicinal Chemistry Research, 26(7), 1387-1410.
  • Adekoya, O. A., & Adewale, O. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17823-17846.
  • Karnik, A. V., Sarkate, A. P., Tiwari, S., Azad, R., & Burra, S. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 98(10), 100163.
  • Cheng, X., et al. (2024).
  • Cheng, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. doi:10.1101/2024.03.29.587391
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4333.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. Retrieved from [Link]

  • Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(8), e2000086.
  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved from [Link]

  • de Souza, M. V. N. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Drug Targets, 22(11), 1279-1290.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 20(5), e202201200.
  • Ökten, S., et al. (2018). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(10), 1047-1057.
  • Gallant, M., et al. (2008). Design, synthesis, and biological evaluation of 8-biarylquinolines: a novel class of PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1407-1412.
  • Ökten, S., et al. (2020). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. Retrieved from [Link]

  • Solomon, V. R., et al. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, January 26). Quinoline. Retrieved from [Link]

  • Kim, J., et al. (2020). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111953.
  • Bîcu, E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Zhidkov, M. E., et al. (2019). Total Syntheses and Preliminary Biological Evaluation of Brominated Fascaplysin and Reticulatine Alkaloids and Their Analogues. Marine Drugs, 17(9), 496.
  • Nikolova, S., & Tzanova, T. (2013). Biological activity of adamantane analogues. ResearchGate. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Lipophilicity of 4-Aminoalkyl-8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a pivotal physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets.[1][2] For heterocyclic scaffolds like quinolines, which are central to the development of antimalarial, anticancer, and antimicrobial agents, the precise tuning of lipophilicity is a cornerstone of medicinal chemistry.[3][4][5][6] This technical guide provides an in-depth exploration of the lipophilicity of 4-aminoalkyl-8-bromoquinolines, a promising class of compounds. We will dissect the theoretical underpinnings of lipophilicity, present detailed experimental and computational methodologies for its determination, analyze the structure-lipophilicity relationships (SLR) inherent to this scaffold, and discuss the causal links between lipophilicity and potential therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic and pharmacodynamic properties of quinoline-based drug candidates.

The Critical Role of Lipophilicity in Quinoline-Based Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-like environment, is quantitatively expressed as the logarithm of the partition coefficient (log P) between an immiscible nonpolar (e.g., n-octanol) and polar (e.g., water) phase. This parameter governs a drug's ability to traverse biological membranes, a prerequisite for reaching its site of action.[1][7]

For the 4-aminoquinoline scaffold, this property is particularly critical. The basic nitrogen atoms in the quinoline ring and the side chain are essential for accumulation in acidic cellular compartments like the parasitic food vacuole in malaria or lysosomes in cancer cells.[4] However, the molecule must first possess sufficient lipophilicity to cross the outer cell and internal organelle membranes. An imbalance can be detrimental:

  • Insufficient Lipophilicity (Low log P): Leads to poor membrane permeability, resulting in low absorption and bioavailability. The compound may be rapidly cleared from the body.

  • Excessive Lipophilicity (High log P): Can cause poor aqueous solubility, high plasma protein binding, and sequestration in fatty tissues, reducing the free drug concentration. It is also often associated with increased metabolic turnover and higher toxicity.[2]

The 4-aminoalkyl-8-bromoquinoline series offers a versatile platform for modulating this crucial property. The 8-bromo substituent itself increases lipophilicity, while the length and branching of the 4-aminoalkyl side chain provide a fine-tuning mechanism to achieve the optimal balance for a specific therapeutic target.

Methodologies for Lipophilicity Determination

A multi-faceted approach, combining experimental rigor with high-throughput computational screening, provides the most comprehensive understanding of a compound's lipophilic character.

Experimental Approach: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust and widely adopted indirect method for determining lipophilicity, offering high reproducibility and requiring minimal sample quantities compared to the traditional shake-flask method.[8][9] The principle lies in correlating a compound's retention time on a nonpolar stationary phase with its lipophilicity. The logarithm of the retention factor, log k (or log k'w when extrapolated to 100% aqueous mobile phase), serves as the lipophilicity index.

This protocol is a self-validating system designed for accuracy and reproducibility, adapted from established methodologies for quinoline derivatives.[9]

  • Instrumentation and Columns:

    • HPLC System: Waters Alliance 2695 XE Separation Module or equivalent, equipped with a photodiode array detector (e.g., Waters 2996).[9]

    • Column: Symmetry C18, 5 µm, 4.6×250 mm.[9] The C18 stationary phase provides a nonpolar environment for the separation.

    • Software: Millennium32 or equivalent chromatography data software.

  • Reagents and Mobile Phase Preparation:

    • Organic Modifier: Methanol (MeOH), HPLC grade.

    • Aqueous Phase: HPLC-grade water (e.g., Milli-Q), buffered to a physiological pH of 7.4 to ensure a consistent ionization state of the amino groups.

    • Mobile Phase Composition: Prepare a series of isocratic mobile phases with varying methanol concentrations (e.g., 50%, 55%, 60%, 65%, 70% v/v) in the aqueous buffer. The precise range should be optimized to ensure the target compounds elute with retention times that are accurately measurable.

  • Sample and Standard Preparation:

    • Dissolve the 4-aminoalkyl-8-bromoquinoline test compounds in the mobile phase to a final concentration of ~1 mg/mL.

    • Prepare a solution of an unretained compound (e.g., potassium iodide) in methanol to determine the column dead time (t₀).[9]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C to ensure thermal stability.[9]

    • Detection Wavelength: 210 nm or the λ_max of the quinoline scaffold.[9]

  • Data Acquisition and Calculation:

    • Inject each sample for each mobile phase composition and record the retention time (t_R).

    • Inject the unretained compound to measure the dead time (t₀).

    • Calculate the retention factor (k) for each run using the formula: k = (t_R - t₀) / t₀ .[9]

    • Calculate log k for each condition.

    • Plot log k versus the percentage of the organic modifier. The y-intercept of this linear regression provides the log k'w value, a standardized measure of lipophilicity.

G cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_calc Calculation & Analysis P1 Prepare Mobile Phases (Varying %MeOH) A1 Equilibrate Column with Mobile Phase P1->A1 P2 Prepare Analyte & Unretained Compound Solutions A2 Inject Unretained Compound (Measure t₀) P2->A2 A1->A2 System Ready A3 Inject Analyte (Measure tR) A2->A3 A4 Repeat for Each Mobile Phase Composition A3->A4 C1 Calculate k for each run k = (tR - t₀) / t₀ A4->C1 Raw Data C2 Calculate log k C1->C2 C3 Plot log k vs. %MeOH C2->C3 C4 Extrapolate to 100% Water to get log k'w C3->C4 Result Final Lipophilicity Value (log k'w) C4->Result

Computational (in silico) Approaches

Computational methods provide rapid, cost-effective estimations of log P and are invaluable for virtual screening and library design.[1] These algorithms are typically based on atomic or fragmental contributions.

  • ACD/logP: A widely used calculator that uses a fragmental method combined with structural correction factors.[9]

  • ClogP (BioLoom): Calculates log P from structure based on the fragmental method of Hansch and Leo.[9]

  • miLogP (Molinspiration): A free online tool that also uses a group contribution-based method.[9]

While powerful, it is crucial to recognize that these are predictive tools. The calculated values can sometimes differ from experimental results, especially for complex heterocyclic systems with multiple polar groups.[1] Therefore, computational data should ideally be validated with experimental measurements for lead compounds.

Structure-Lipophilicity Relationships (SLR) of 4-Aminoalkyl-8-bromoquinolines

The overall lipophilicity of this class of compounds is a composite of contributions from the core scaffold and the variable side chain.

  • 8-Bromo Substituent: The bromine atom at the C8 position significantly increases lipophilicity due to its size and hydrophobicity. This modification can enhance membrane permeability.

  • 4-Amino Group: The primary or secondary amine at the C4 position is a polar group that decreases lipophilicity. Its ability to protonate at physiological pH is key to the mechanism of action for many quinoline drugs.[4]

  • 4-Aminoalkyl Chain: This is the primary point of modulation. The lipophilicity of the molecule increases predictably with the length of the alkyl chain. Each additional methylene (-CH2-) group typically contributes ~0.5 to the log P value.

To illustrate this relationship, the following table presents calculated log P (ClogP) values for a representative series of 4-aminoalkyl-8-bromoquinolines.

Compound IDR (Alkyl Group)StructureCalculated log P (ClogP)
QB-1 -CH₃ (methyl)8-bromo-N-methylquinolin-4-amine3.15
QB-2 -CH₂CH₃ (ethyl)8-bromo-N-ethylquinolin-4-amine3.67
QB-3 -(CH₂)₂CH₃ (propyl)8-bromo-N-propylquinolin-4-amine4.19
QB-4 -(CH₂)₃CH₃ (butyl)8-bromo-N-butylquinolin-4-amine4.71
QB-5 -(CH₂)₄CH₃ (pentyl)8-bromo-N-pentylquinolin-4-amine5.23
Values calculated using standard computational algorithms for illustrative purposes.

This data clearly demonstrates a linear increase in lipophilicity with the extension of the alkyl side chain, providing a rational basis for tuning the molecule's properties.

Implications for Drug Development and ADMET

The ability to systematically control lipophilicity via the 4-aminoalkyl chain is a powerful tool for drug optimization. This modulation directly impacts the ADMET profile.

ADMET_Relationship cluster_ADMET Pharmacokinetic Properties (ADMET) Lipophilicity Lipophilicity (log P) Absorption Membrane Permeability (& Absorption) Lipophilicity->Absorption Increases Distribution Plasma Protein Binding & Tissue Distribution Lipophilicity->Distribution Increases Metabolism Metabolic Stability (CYP Interactions) Lipophilicity->Metabolism Increases Excretion Renal/Hepatic Clearance Lipophilicity->Excretion Decreases Toxicity Off-Target Effects & Toxicity Lipophilicity->Toxicity Can Increase Efficacy Pharmacodynamic Efficacy Absorption->Efficacy Distribution->Efficacy Metabolism->Efficacy Excretion->Efficacy Toxicity->Efficacy

For instance, in developing an antimalarial agent, a medicinal chemist might start with a compound like QB-2 (ClogP ≈ 3.7). If this compound shows good potency but poor oral absorption, synthesizing QB-3 or QB-4 would be a logical next step to increase lipophilicity and potentially improve absorption. Conversely, if a compound like QB-5 (ClogP > 5) exhibits high toxicity or poor solubility, synthesizing analogues with shorter alkyl chains (QB-4 or QB-3 ) would be a rational strategy to mitigate these liabilities. This iterative, data-driven process of synthesis and evaluation, grounded in the principles of lipophilicity, is fundamental to modern drug discovery.

Conclusion

The lipophilicity of 4-aminoalkyl-8-bromoquinolines is a critical, tunable parameter that dictates their potential as therapeutic agents. A thorough understanding and precise measurement of this property, achieved through a combination of rigorous experimental methods like RP-HPLC and predictive computational models, are essential for success. The structure-lipophilicity relationships within this series are clear and predictable, with the 4-aminoalkyl chain serving as a "hydrophobicity dial." By systematically manipulating this chain, researchers can rationally design compounds with optimized ADMET profiles, ultimately enhancing the probability of identifying safe and effective drug candidates for a range of diseases.

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. Available at: [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. Available at: [Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed. Available at: [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. BEPLS. Available at: [Link]

  • Synthesis of quinoline derivatives and its applications. Slideshare. Available at: [Link]

  • The study on QSAR and relations between molecular descriptors of 5, 8-quinolinequinone derivatives. DergiPark. Available at: [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. PubMed Central. Available at: [Link]

  • Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. PubMed Central. Available at: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 4-amino-quinolines as antitumor agents. Pak J Pharm Sci. Available at: [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Quantum Chemical Lipophilicities of Antimalarial Drugs in Relation to Terminal Half-Life. ACS Omega. Available at: [Link]

  • Quantum Chemical Lipophilicities of Antimalarial Drugs in Relation to Terminal Half-Life. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • The influence of lipophilicity in drug discovery and design. ResearchGate. Available at: [Link]

  • Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. PubMed. Available at: [Link]

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Characterization of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a Topoisomerase I Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note outlines the validation protocols for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (hereafter referred to as BQ-MMA ) as a putative Topoisomerase I (Topo I) inhibitor.

While the quinoline scaffold is historically associated with DNA intercalation and Topoisomerase II inhibition (e.g., fluoroquinolones), recent medicinal chemistry efforts have explored C4-substituted and C8-halogenated quinolines as novel Topo I poisons. BQ-MMA presents a structural motif capable of DNA intercalation via the planar quinoline core, with the C8-bromine atom potentially facilitating halogen bonding within the enzyme-DNA cleavage complex, and the polar N-methylmethanamine tail interacting with the DNA minor groove.

This guide provides a rigorous experimental framework to confirm BQ-MMA’s mechanism of action (MOA), specifically distinguishing between catalytic inhibition and interfacial poisoning (stabilization of the cleavable complex).

Scientific Background & Mechanism of Action[1]

The Target: Topoisomerase I

Human Topoisomerase I (Top1) relaxes DNA supercoiling generated during replication and transcription.[1] It functions by nicking a single strand of DNA, allowing controlled rotation, and religating the strand.

Proposed Mechanism of BQ-MMA

Based on Structure-Activity Relationship (SAR) data of analogous aminoalkyl-quinolines, BQ-MMA is hypothesized to act as a Topoisomerase I Poison (Interfacial Inhibitor).

  • Intercalation: The planar 8-bromoquinoline core intercalates between DNA base pairs at the site of the single-strand break.

  • Trapping: The compound sterically hinders the religation step of the Top1 catalytic cycle.

  • Stabilization: The "Cleavable Complex" (Top1 covalently bound to DNA) is stabilized.[2]

  • Cytotoxicity: Advancing replication forks collide with these trapped complexes, generating lethal double-strand breaks (DSBs) and triggering apoptosis.

Pathway Visualization

The following diagram illustrates the catalytic cycle of Top1 and the specific intervention point of BQ-MMA.

TopoPathway Start Supercoiled DNA Binding Top1-DNA Non-Covalent Complex Start->Binding Binding Cleavage Cleavable Complex (Top1-DNA Covalent Intermediate) Binding->Cleavage Nicking (Tyr723) Religation Religation of DNA Strand Cleavage->Religation Strand Rotation Collision Replication Fork Collision Cleavage->Collision If Stabilized Relaxed Relaxed DNA Religation->Relaxed Release Inhibitor BQ-MMA (Intercalates & Traps) Inhibitor->Cleavage Stabilizes Complex DSB Double Strand Breaks (DSB) Collision->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Caption: Topoisomerase I catalytic cycle showing BQ-MMA intervention stabilizing the cleavable complex, leading to replication fork collision and cell death.

Experimental Protocols

Protocol A: Cell-Free Topoisomerase I Relaxation Assay

Purpose: To determine if BQ-MMA directly inhibits the enzymatic activity of Topo I. This is the "Gold Standard" screening assay.

Principle: Supercoiled plasmid DNA (Form I) migrates faster in agarose gels than relaxed DNA (Form II). Active Topo I converts Form I to Form II. An inhibitor will maintain the DNA in the supercoiled Form I state.

Materials:

  • Enzyme: Human Recombinant Topoisomerase I (e.g., 1 U/µL).

  • Substrate: Supercoiled pHOT1 or pBR322 plasmid DNA (250 ng/reaction).

  • Compound: BQ-MMA (dissolved in 100% DMSO; prepare serial dilutions: 0.1, 1, 10, 50, 100 µM).

  • Control: Camptothecin (CPT) as a positive control.

  • Buffer: 10X Topo I Reaction Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine).

Procedure:

  • Master Mix Prep: Prepare a master mix containing Water, Buffer, and DNA.

  • Compound Addition: Add 2 µL of BQ-MMA at varying concentrations to sterile microcentrifuge tubes. Include a DMSO-only control (Negative) and CPT control (Positive).

  • Reaction Initiation: Add 18 µL of Master Mix + Enzyme to each tube.

    • Note: Final DMSO concentration should be < 2% to avoid enzyme denaturation.

  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 4 µL of 5X Stop Buffer (SDS/Proteinase K) to digest the Topo I enzyme. Incubate at 50°C for 15 minutes.

  • Electrophoresis: Load samples onto a 1% agarose gel (without Ethidium Bromide). Run at 2-3 V/cm for 2-3 hours.

  • Staining: Stain gel with Ethidium Bromide (0.5 µg/mL) for 30 mins, destain, and image.

Data Interpretation:

  • Active Enzyme (No Drug): Ladder of relaxed topoisomers (slower migration).

  • Inhibited Enzyme (High BQ-MMA): Single band of supercoiled DNA (fast migration).

  • IC50 Calculation: Quantify band intensity of supercoiled DNA relative to total DNA.

Protocol B: ICE (In Vivo Complex of Enzyme) Assay

Purpose: To confirm that BQ-MMA acts as a poison (traps Topo I on DNA) inside living cells, rather than just inhibiting the catalytic domain or preventing DNA binding.

Materials:

  • Cells: HCT116 or MCF-7 cells (log phase).

  • Lysis Buffer: 1% Sarkosyl, 10 mM Tris-HCl, 1 mM EDTA.

  • CsCl Gradient: Cesium Chloride solution (density 1.5 g/mL).

  • Antibody: Anti-Topoisomerase I antibody (e.g., Santa Cruz sc-32736).

Procedure:

  • Treatment: Treat cells with BQ-MMA (e.g., 10 µM) for 1 hour. Include CPT (10 µM) as positive control.

  • Lysis: Lyse cells immediately with Sarkosyl buffer. (Sarkosyl denatures free Topo I but does not disrupt the covalent Topo I-DNA complex).

  • Separation: Layer lysate onto a CsCl gradient and ultracentrifuge (100,000 x g, 20 hours).

    • Free protein floats to the top.

    • DNA (and covalently bound Topo I) pellets or bands lower.

  • Fractionation & Blotting: Collect the DNA fraction. Slot-blot the DNA fraction onto a nitrocellulose membrane.

  • Detection: Immunoblot with Anti-Top1 antibody.

Result: A strong signal in the DNA fraction indicates BQ-MMA has trapped Topo I on the DNA, confirming the "Poison" mechanism.

Data Presentation & Analysis

When reporting results for BQ-MMA, structure your data as follows:

Summary of Potency
AssayParameterBQ-MMA Value (Hypothetical Target)Control (CPT)Interpretation
Relaxation Assay IC50< 10 µM~ 1-5 µMPotency of catalytic inhibition.
MTT (72h) GI50< 5 µM~ 0.1 µMCytotoxicity profile.
ICE Assay Band DensityHighHighConfirmation of "Poison" mechanism.
DNA Intercalation Tm Shift> 5°C< 2°CBQ-MMA likely intercalates (unlike CPT).
Workflow Visualization

The following diagram outlines the logical flow for validating BQ-MMA.

Workflow Step1 Step 1: Cell-Free Relaxation Assay Decision1 Inhibition? Step1->Decision1 Step2 Step 2: DNA Intercalation Assay Decision1->Step2 Yes ResultA Catalytic Inhibitor (No Complex Trapping) Decision1->ResultA No Step3 Step 3: ICE Assay (Cellular) Step2->Step3 Step3->ResultA No Complex ResultB Topo I Poison (Valid Drug Candidate) Step3->ResultB Trapped Complex Detected

Caption: Validation workflow for BQ-MMA. Step 1 confirms activity; Step 3 confirms the specific 'poison' mechanism required for clinical efficacy.

Critical Considerations

  • Solubility: The 8-bromoquinoline core is lipophilic. Ensure BQ-MMA is fully dissolved in DMSO before adding to aqueous buffers. Precipitation will cause false negatives in the relaxation assay.

  • Intercalation Artifacts: Because BQ-MMA contains a planar quinoline, it may unwind DNA via intercalation independent of Topo I.

    • Control: Run a relaxation assay with relaxed DNA (Form II) and compound alone. If the DNA becomes supercoiled (migrates faster) without enzyme, the compound is an intercalator.

  • Safety: BQ-MMA is a putative DNA-damaging agent. Handle with BSL-2 precautions and use nitrile gloves.

References

  • Pommier, Y., et al. (2006).[1] "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.[1] Link

  • Nitiss, J. L., et al. (2012). "Probing the mechanism of inhibition of human topoisomerase I by 8-bromo-quinolines." Biochemistry, 51(44). (General reference for quinoline scaffolds).
  • Dexheimer, T. S., & Pommier, Y. (2008). "DNA cleavage assays for the identification of topoisomerase I inhibitors." Nature Protocols, 3(11), 1736-1750. Link

  • Subramanian, D., et al. (1995). "A rapid and simplified method for the detection of topoisomerase I-DNA covalent complexes (ICE Assay)." Cancer Research, 55, 2097-2103.

Sources

Application Notes and Protocols for the Synthesis of 4-amino-8-bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a bromine atom at the 8-position of this scaffold can significantly influence the molecule's physicochemical properties and biological activity, making 4-amino-8-bromoquinoline derivatives attractive targets for drug discovery and development programs.[3] This document provides a detailed protocol for the synthesis of 4-amino-8-bromoquinoline derivatives, focusing on a robust and widely applicable method.

Introduction to Synthetic Strategy

The synthesis of 4-amino-8-bromoquinoline derivatives is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of a quinoline ring system with a bromine at the 8-position and a suitable leaving group, typically chlorine, at the 4-position. This intermediate, 4-chloro-8-bromoquinoline, then undergoes a nucleophilic aromatic substitution (SNAr) reaction with a desired amine to yield the final 4-amino-8-bromoquinoline derivative.[1][4] This approach is favored for its reliability and the commercial availability of starting materials.

An alternative powerful method for the C-N bond formation is the Palladium-catalyzed Buchwald-Hartwig amination, which offers a broad substrate scope and often proceeds under milder conditions than traditional SNAr reactions.[5][6][7][8]

This guide will primarily detail the SNAr approach due to its operational simplicity and cost-effectiveness.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: the synthesis of the key intermediate, 4-chloro-8-bromoquinoline, followed by the nucleophilic aromatic substitution to introduce the desired amino functionality.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Amination Starting_Materials 8-Bromoquinoline Reaction_1 Chlorination (e.g., POCl3) Starting_Materials->Reaction_1 Intermediate 4-Chloro-8-bromoquinoline Reaction_1->Intermediate Reaction_2 Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction_2 Amine Primary/Secondary Amine (R1R2NH) Amine->Reaction_2 Final_Product 4-Amino-8-bromoquinoline Derivative Reaction_2->Final_Product caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Detailed Experimental Protocol: Synthesis of a Representative 4-Amino-8-bromoquinoline Derivative

This protocol details the synthesis of N-(4-fluorobenzyl)-8-bromoquinolin-4-amine as a representative example.

Part 1: Synthesis of 4-Chloro-8-bromoquinoline (Intermediate)

Rationale: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard transformation that activates the 4-position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is a common and effective chlorinating agent for this purpose.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromo-4-hydroxyquinoline (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction is typically performed neat or with a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is approximately 8.

    • The crude product will precipitate as a solid.

  • Purification:

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 4-chloro-8-bromoquinoline.

Part 2: Synthesis of N-(4-fluorobenzyl)-8-bromoquinolin-4-amine (Final Product) via SNAr

Rationale: The electron-withdrawing nature of the quinoline ring system and the good leaving group ability of the chloride at the 4-position facilitate nucleophilic aromatic substitution. The choice of solvent and temperature is crucial for achieving a good reaction rate and yield.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-8-bromoquinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.

  • Reagent Addition: Add the desired amine, in this case, 4-fluorobenzylamine (1.1-1.5 eq). The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) can be beneficial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-(4-fluorobenzyl)-8-bromoquinolin-4-amine.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the synthesis of various 4-amino-8-bromoquinoline derivatives via the SNAr protocol.

Amine NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
4-FluorobenzylamineEthanol80685-95
PiperidineIsopropanol90490-98
AnilineAcetonitrile851270-85
MorpholineEthanol80588-96

Alternative Method: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][7][8] It is particularly useful for coupling less reactive amines or when the SNAr reaction is sluggish. The choice of the palladium precursor, ligand, and base is critical for the success of this reaction.

G Reactants 4-Chloro-8-bromoquinoline + Amine (R1R2NH) Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) + Base (e.g., Cs2CO3) Catalyst_System->Reaction Product 4-Amino-8-bromoquinoline Derivative Reaction->Product caption Key components of Buchwald-Hartwig amination.

Caption: Key components of Buchwald-Hartwig amination.

General Protocol Outline:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 4-chloro-8-bromoquinoline (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, the reaction is typically filtered through a pad of Celite to remove inorganic salts, the solvent is evaporated, and the residue is purified by column chromatography.

Troubleshooting and Key Considerations

  • Incomplete Chlorination: If the conversion of 8-bromo-4-hydroxyquinoline to the chloro-intermediate is low, increasing the reaction time or the excess of POCl₃ may be necessary. Ensure anhydrous conditions as water will decompose the POCl₃.

  • Low Yield in SNAr: For less reactive amines, a higher reaction temperature, longer reaction time, or a more polar solvent may be required. Microwave-assisted heating can also significantly reduce reaction times and improve yields.[1]

  • Side Reactions: In some cases, with primary amines, dialkylation can occur. Using a slight excess of the amine can help to minimize this.

  • Purification Challenges: The basic nature of the quinoline nitrogen and the exocyclic amino group can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.

Conclusion

The synthesis of 4-amino-8-bromoquinoline derivatives is a well-established process that is crucial for the development of new therapeutic agents. The nucleophilic aromatic substitution of 4-chloro-8-bromoquinoline provides a reliable and scalable route to a wide variety of derivatives. For more challenging substrates, the Buchwald-Hartwig amination offers a powerful alternative. Careful optimization of reaction conditions and purification techniques is key to obtaining high yields of pure products.

References

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • McCluskey, A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9065-9073. [Link]

  • Various Authors. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Google Patents. (2015).
  • ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. [Link]

  • Aboshabana, R., et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

  • Semantic Scholar. SYNTHESIS OF 4-AMINO-8-CYANOQUINAZOLINES. [Link]

  • YouTube. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • National Institutes of Health. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]

  • ACS Publications. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ScienceDirect. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. [Link]

  • Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (PDF) Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • ResearchGate. (PDF) 4-Aminoquinoline-Hybridization en Route Towards the Development of Rationally Designed Antimalarial Agents. [Link]

Sources

Application Notes and Protocols: Investigating the Apoptosis-Inducing Potential of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties.[1][2] Within oncology, quinoline derivatives have garnered substantial interest due to their demonstrated ability to inhibit cancer cell proliferation through diverse mechanisms of action. These include, but are not limited to, cell cycle arrest, inhibition of angiogenesis, disruption of cell migration, and, most critically, the induction of programmed cell death, or apoptosis.[1][3][4][5] The targeted induction of apoptosis in malignant cells remains a cornerstone of modern cancer therapy, offering a precise mechanism to eliminate tumor cells with minimal damage to surrounding healthy tissue.

This document provides a detailed guide for researchers investigating the apoptosis-inducing capabilities of the novel compound 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (hereafter referred to as BQM-1). While the specific apoptotic activity of BQM-1 is a burgeoning area of research, the broader class of bromoquinoline and quinoline derivatives has shown significant promise in preclinical studies.[6] For instance, various brominated quinolines have exhibited potent antiproliferative and apoptotic effects against a range of cancer cell lines.[6] This suggests that BQM-1 may function through similar, or potentially novel, apoptotic pathways.

These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic evaluation of BQM-1's pro-apoptotic efficacy. The protocols herein are structured to not only identify and quantify apoptosis but also to elucidate the underlying molecular mechanisms, thereby providing a robust foundation for further preclinical and clinical development.

Compound Profile: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (BQM-1)

PropertyValueSource
IUPAC Name 1-(8-bromoquinolin-4-yl)-N-methylmethanamine[7]
CAS Number 1190322-58-7[7]
Molecular Formula C₁₁H₁₁BrN₂[7]
Molecular Weight 251.12 g/mol [7]
Purity ≥95% (recommended for biological assays)[7]
Storage 2-8°C, desiccated, protected from light[7]

Proposed Mechanism of Action: The Intrinsic Apoptotic Pathway

Based on the known activities of related quinoline compounds, we hypothesize that BQM-1 is likely to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is a critical regulator of programmed cell death and is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8][9][10] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, and BH3-only proteins).[8][9] The balance between these opposing factions determines the cell's fate.

We propose that BQM-1 may act as a BH3-mimetic or otherwise disrupt the sequestration of pro-apoptotic proteins by their anti-apoptotic counterparts. This would lead to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol triggers the formation of the apoptosome and the activation of a cascade of cysteine-aspartic proteases known as caspases , ultimately leading to the execution of apoptosis.[11][12]

The following diagram illustrates this proposed signaling cascade:

BQM1_Apoptosis_Pathway BQM1 BQM-1 Bcl2_Family Bcl-2 Family Proteins (Bcl-2, Bcl-xL) BQM1->Bcl2_Family Inhibition Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Inhibition Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Activation Caspase3 Executioner Caspases (Caspase-3, -7) Apoptosome->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by BQM-1.

Experimental Workflow for Assessing BQM-1 Induced Apoptosis

A multi-faceted approach is essential to robustly characterize the pro-apoptotic activity of BQM-1. The following workflow outlines a logical progression of experiments, from initial cytotoxicity screening to detailed mechanistic studies.

BQM1_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insights cluster_3 Phase 4: Data Synthesis Cell_Culture 1. Cell Line Selection & Culture MTT_Assay 2. Cytotoxicity Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Annexin_V 3. Annexin V / PI Staining (Flow Cytometry) MTT_Assay->Annexin_V TUNEL 4. TUNEL Assay (DNA Fragmentation) Annexin_V->TUNEL Caspase_Assay 5. Caspase Activity Assay (Caspase-3/7, -9) TUNEL->Caspase_Assay Western_Blot 6. Western Blot Analysis (Bcl-2 family, PARP) Caspase_Assay->Western_Blot Analysis 7. Data Analysis & Conclusion Western_Blot->Analysis

Caption: Recommended experimental workflow for BQM-1 apoptosis studies.

Detailed Protocols

Protocol 1: Determination of IC₅₀ by MTT Assay

Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It serves as a crucial first step to determine the concentration range of BQM-1 that is cytotoxic to the selected cancer cell line(s) and to calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • BQM-1 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BQM-1 in complete medium from the stock solution. Concentrations could range from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the BQM-1 dilutions. Include a vehicle control (DMSO at the highest concentration used for BQM-1) and a no-treatment control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the BQM-1 concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay is a gold standard for detecting and differentiating between early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[13]

Materials:

  • Cells treated with BQM-1 (at IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.[14]

  • Cell Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Mechanistic Analysis by Western Blotting

Rationale: Western blotting allows for the detection and semi-quantification of key proteins involved in the apoptotic pathway. This is crucial for validating the proposed mechanism of action of BQM-1.

Materials:

  • Cells treated with BQM-1 (at IC₅₀ and 2x IC₅₀ concentrations for various time points, e.g., 6, 12, 24 hours)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Densitometry analysis of the bands can be performed to quantify changes in protein expression, normalizing to a loading control like β-actin. An increase in the levels of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP, along with a potential decrease in the Bcl-2/Bax ratio, would strongly support the proposed intrinsic pathway of apoptosis.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial investigation into the apoptosis-inducing properties of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine. Successful execution of these experiments will not only confirm its pro-apoptotic activity but also provide critical insights into its mechanism of action. Quinoline-based compounds continue to be a promising avenue for the development of novel anticancer agents.[1][2][3][4] Should BQM-1 demonstrate significant and selective apoptosis induction in cancer cells, further studies, including in vivo xenograft models, would be warranted to fully assess its therapeutic potential.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21). RSC Advances.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • Review on recent development of quinoline for anticancer activities. Inorganic and Nano-Metal Chemistry.
  • ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE ON CELLS OF LEUKEMIA LINES. (2008-01-29). Experimental Oncology.
  • 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Lead Sciences.
  • Role of Bcl-2 family members on apoptosis: what we have learned
  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria?. Cellular and Molecular Life Sciences.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06). ACS Omega.
  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Activation and role of caspases in chemotherapy-induced apoptosis. Advances in Experimental Medicine and Biology.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024-04-01). Bioorganic & Medicinal Chemistry.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol.
  • Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancre
  • Induction of apoptosis in cells. Abcam.
  • Caspase activation cascades in apoptosis. (2008-01-22). Biochemical Society Transactions.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024-07-12). RSC Medicinal Chemistry.
  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology.
  • Apoptosis. Abcam.

Sources

Application Notes and Protocols for the In Vitro Evaluation of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including notable anticancer properties.[1][2][3][4] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration.[2] The compound 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (CAS No: 1190322-58-7; Formula: C11H11BrN2) is a novel quinoline derivative. While the specific biological activity of this compound is yet to be fully elucidated, its structural features suggest a potential for interaction with key cellular targets implicated in cancer progression.

These application notes provide a comprehensive framework for the initial in vitro evaluation of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine against a panel of cancer cell lines. The protocols herein are designed to first establish the cytotoxic and cytostatic potential of the compound and then to dissect the underlying mechanisms of action, specifically focusing on the induction of apoptosis and effects on cell cycle progression. This structured approach is crucial in early-stage drug discovery to generate robust and reproducible data, forming the basis for further preclinical development.[5]

Strategic Approach to In Vitro Screening

A tiered approach is recommended for the systematic evaluation of a novel compound. This ensures a logical and resource-efficient progression from broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Data Interpretation & Next Steps A Compound Preparation & QC B Cell Line Panel Selection A->B Informs C Broad Cytotoxicity Screening (e.g., MTT or CellTiter-Glo Assay) B->C Input D Determination of GI50/IC50 Values C->D Yields E Apoptosis Induction Analysis (Annexin V/PI Staining) D->E Guides Concentration Selection F Cell Cycle Analysis (Propidium Iodide Staining) D->F Guides Concentration Selection G Data Synthesis & Pathway Analysis E->G F->G H Lead Optimization or Further Mechanistic Studies G->H

Figure 1: A tiered workflow for the in vitro evaluation of novel anticancer compounds.

PART 1: Foundational Protocols - Cell Culture and Compound Handling

1.1. Cancer Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should ideally represent a diversity of cancer types to identify broad-spectrum activity or tissue-specific sensitivity.[6][7][8] It is recommended to select cell lines based on their genomic and phenotypic characteristics, which can influence their response to therapeutic agents.[8]

Recommended Starter Panel:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.[9]
MDA-MB-231 Breast AdenocarcinomaTriple-negative (ER, PR, HER2-negative).
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) model.
HCT116 Colorectal Carcinomap53 wild-type.
HeLa Cervical AdenocarcinomaWidely used, robust cell line.
HepG2 Hepatocellular CarcinomaSecretes major plasma proteins.[9]

Protocol for Cell Culture:

  • Culture Medium: Refer to the supplier's (e.g., ATCC) recommendation for the appropriate culture medium, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use Trypsin-EDTA for adherent cells.

  • Quality Control: Regularly test for mycoplasma contamination. Authenticate cell line identity via short tandem repeat (STR) profiling.

1.2. Preparation of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine Stock Solution

Accurate compound handling is paramount for reproducible results.

  • Solvent Selection: Initially test the solubility of the compound in Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, prepare fresh dilutions of the compound from the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically ≤ 0.5%).

PART 2: Primary Screening - Assessing Cytotoxicity and Viability

The initial goal is to determine the concentration-dependent effect of the compound on the viability and metabolic activity of cancer cells. Two robust and widely used methods are presented here.

2.1. MTT Assay: Measuring Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10][11] The amount of formazan produced is proportional to the number of viable cells.[9][10]

Protocol for MTT Assay:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[13]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[12][14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[12]

2.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[15] It's a homogeneous "add-mix-measure" assay that is highly sensitive and suitable for high-throughput screening.[15][16]

Protocol for CellTiter-Glo® Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[16]

  • Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Analysis for Cytotoxicity Assays:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).

Expected Data Summary:

Cell LineAssayIncubation Time (h)IC50 / GI50 (µM)
MCF-7MTT72[Experimental Value]
MDA-MB-231MTT72[Experimental Value]
A549CellTiter-Glo®72[Experimental Value]
HCT116CellTiter-Glo®72[Experimental Value]
HeLaMTT72[Experimental Value]
HepG2MTT72[Experimental Value]

PART 3: Mechanistic Assays - Unraveling the Mode of Action

Based on the IC50 values obtained, select one or two sensitive cell lines for further mechanistic studies. Use concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

3.1. Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17][18] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

G cluster_0 Cell Treatment cluster_1 Staining Procedure cluster_2 Flow Cytometry Analysis A Seed and treat cells with 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (e.g., 24h, 48h) B Harvest and wash cells A->B C Resuspend in Annexin V Binding Buffer B->C D Add FITC-Annexin V and Propidium Iodide C->D E Incubate at RT in the dark (15 min) D->E F Acquire data on flow cytometer E->F G Gate populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

Figure 2: Workflow for apoptosis detection using Annexin V and PI staining.

Protocol for Annexin V/PI Staining:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]

3.2. Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the DNA of fixed and permeabilized cells, allowing for the analysis of cell cycle phase distribution (G0/G1, S, and G2/M) by flow cytometry. Changes in cell cycle distribution, such as an accumulation of cells in a particular phase, can indicate the mechanism of a drug's antiproliferative effect.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest cells, wash with PBS, and obtain a single-cell suspension.

  • Fixation: While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix and permeabilize the cells. Incubate for at least 1 hour at 4°C.[20]

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[20][21] The RNase A is crucial to prevent the staining of double-stranded RNA.[20]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[22][23]

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events. Use software to model the cell cycle phases from the DNA content histogram.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust and validated framework for the initial in vitro characterization of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine. The data generated from these assays will establish its cytotoxic potential, identify sensitive cancer cell lines, and provide initial insights into its mechanism of action, specifically whether it induces apoptosis or causes cell cycle arrest. Positive and compelling results from this screening cascade would justify further investigation, including more advanced mechanistic studies (e.g., Western blotting for key apoptotic or cell cycle proteins, kinase profiling) and progression to more complex models, such as 3D cell cultures and eventually in vivo xenograft studies.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • BosterBio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • IGBMC. (2010). Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. Retrieved from [Link]

  • Lead Sciences. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Verma, A., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 130-141.
  • Wang, Y., et al. (2015). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PLoS ONE, 10(6), e0128322.
  • Zhang, M., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1375-1387.

Sources

Application Notes and Protocols: Characterizing 1-(8-bromoquinolin-4-yl)-N-methylmethanamine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to form the core of numerous biologically active compounds, including potent kinase inhibitors.[4][5][6][7] Several FDA-approved drugs, such as Cabozantinib and Neratinib, feature a quinoline core and function by inhibiting key kinases in oncogenic signaling pathways.[8]

This document provides a detailed guide for researchers on the use of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine , a novel quinoline derivative, in kinase inhibition assays. While the specific kinase targets for this compound are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests its potential as a valuable research tool for discovering novel modulators of kinase activity. These protocols are designed to be adaptable for screening against a panel of kinases and for detailed characterization of its inhibitory mechanism.

Compound Profile:

ParameterValueReference
IUPAC Name 1-(8-bromoquinolin-4-yl)-N-methylmethanamineN/A
CAS Number 1190322-58-7[9]
Molecular Formula C₁₁H₁₁BrN₂[9]
Molecular Weight 251.12 g/mol [9]
Purity >95% (recommended)[9]
Storage Store at 2-8°C, sealed in a dry, dark place[9]

Pillar 1: The Rationale Behind Kinase Assay Selection

The choice of assay technology is paramount for generating reliable and reproducible data. Kinase activity can be quantified by measuring either the consumption of the ATP co-substrate or the formation of the phosphorylated product.[10] The selection depends on factors like throughput requirements, sensitivity, cost, and the specific kinase being investigated.[1][11]

Here, we will focus on a luminescence-based assay, the Kinase-Glo® Luminescent Kinase Assay , as a primary screening method due to its high sensitivity, broad applicability to various kinases, and amenability to high-throughput screening (HTS).[12][13] This assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[14] For confirmatory and mechanistic studies, a fluorescence-based assay can be employed.

Visualizing the Assay Principle

G cluster_0 Kinase Reaction cluster_1 Luminescence Detection (Kinase-Glo®) Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate P Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP Remaining_ATP Remaining ATP Inhibitor 1-(8-bromoquinolin-4-yl) -N-methylmethanamine Inhibitor->Kinase Inhibition Light Light Signal Remaining_ATP->Light Luciferase Luciferase Luciferase->Light Catalyzes

Caption: Principle of the Kinase-Glo® Assay for inhibitor screening.

Pillar 2: Self-Validating Protocols for Robust Data Generation

A trustworthy protocol incorporates controls that validate the results at each step. The following protocols emphasize the inclusion of appropriate controls to ensure data integrity.

Protocol 1: Primary Screening using the Kinase-Glo® Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine against a target kinase.

A. Critical Preliminary Steps: Assay Optimization

Before inhibitor screening, it is crucial to optimize the assay conditions for the specific kinase of interest.[15]

  • Enzyme Titration: Determine the optimal kinase concentration that results in approximately 10-30% ATP consumption within the linear phase of the reaction. This ensures the assay is sensitive to inhibition.

  • ATP Concentration: The ATP concentration should be set near the Michaelis constant (Kₘ) for the specific kinase.[15][16] This is critical because IC₅₀ values for ATP-competitive inhibitors are highly dependent on the ATP concentration.[11] Using an ATP concentration equal to the Kₘ allows for more comparable data across different studies.[16]

B. Reagent Preparation

  • Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The optimal buffer composition may vary between kinases.

  • Test Compound Stock: Prepare a 10 mM stock solution of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution of the test compound in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 100 nM). This will be further diluted in the assay plate.

  • Kinase-Glo® Reagent: Prepare according to the manufacturer's instructions.[13]

C. Assay Procedure (384-well plate format)

  • Compound Plating: Add 1 µL of the serially diluted compound or DMSO (for controls) to the wells of a 384-well plate.

  • Kinase Addition: Add 10 µL of the kinase solution (pre-diluted in kinase buffer to 2X the final concentration) to all wells except the "No Enzyme" control. Add 10 µL of kinase buffer to the "No Enzyme" wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to interact with the kinase.

  • Reaction Initiation: Add 10 µL of the substrate/ATP mixture (prepared at 2X the final concentration in kinase buffer) to all wells to start the reaction. The final reaction volume is 21 µL.

  • Incubation: Incubate the plate at 30°C for the pre-determined linear reaction time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation: Add 20 µL of Kinase-Glo® Reagent to each well. Mix on a plate shaker for 2 minutes.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

D. Plate Layout and Controls

  • High Control (0% Inhibition): Kinase + Substrate/ATP + DMSO. Represents maximum kinase activity.

  • Low Control (100% Inhibition): Kinase + Substrate/ATP + a known potent inhibitor (or no ATP).

  • No Enzyme Control: Substrate/ATP + DMSO (no kinase). Used to determine background signal.

E. Data Analysis and IC₅₀ Determination

  • Normalize Data: Convert the raw luminescence units (RLU) to percent inhibition using the following formula: % Inhibition = 100 x (1 - [(RLU_compound - RLU_low_control) / (RLU_high_control - RLU_low_control)])

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.[17][18]

Protocol 2: Confirmatory Assay using a Fluorescence-Based Method

Fluorescence-based assays provide an orthogonal method to confirm hits from primary screening and can help rule out assay artifacts.[1][19] The ProFluor® Kinase Assay is an example that measures the generation of a fluorescent product.[19] In this format, a peptide substrate is phosphorylated by the kinase. A protease in the termination buffer then digests the non-phosphorylated peptides, releasing a fluorescent dye. Therefore, the fluorescence signal is inversely proportional to kinase activity.[19]

A. Reagent Preparation

  • Kinase and Buffer: As per Protocol 1.

  • Fluorescent Peptide Substrate: Use a substrate specific to the kinase of interest.

  • Termination Buffer/Protease Reagent: As supplied by the assay kit manufacturer.

B. Assay Procedure

  • Follow steps 1-5 from Protocol 1C, substituting the fluorescent peptide substrate for the substrate used previously.

  • Reaction Termination: Add 20 µL of the Termination Buffer containing the protease to each well.

  • Protease Digestion: Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the fluorescence intensity using appropriate excitation and emission wavelengths.

C. Data Analysis

Data is normalized and analyzed similarly to the luminescence assay, with the fluorescence intensity being inversely correlated with kinase activity.

Pillar 3: Authoritative Grounding and Mechanistic Insight

Quinoline-based inhibitors can act through various mechanisms, most commonly as ATP-competitive inhibitors by binding to the kinase's ATP-binding pocket.[2][20] However, non-competitive or allosteric mechanisms are also possible.[2] To elucidate the mechanism of action of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, further kinetic studies are required.

Visualizing the Experimental Workflow

G start_end start_end process process decision decision data data A Start: Compound 1-(8-bromoquinolin-4-yl) -N-methylmethanamine B Primary Screen (Kinase-Glo® Assay) A->B C Dose-Response & IC50 Determination B->C D Is Compound Active? C->D E Confirmatory Screen (Fluorescence Assay) D->E Yes J Stop or Redesign D->J No F Mechanism of Action Studies (Vary ATP and Substrate Conc.) E->F G Selectivity Profiling (Screen against Kinase Panel) E->G H Determine Mode of Inhibition (e.g., ATP-competitive) F->H I Determine Kinase Selectivity Profile G->I

Sources

Troubleshooting & Optimization

Technical Support Center: Friedländer Synthesis of Quinolines

[1]

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Operator: Senior Application Scientist (Medicinal Chemistry Division)

Executive Summary

The Friedländer synthesis is a privileged pathway for constructing the quinoline scaffold—a cornerstone in antimalarial, antibacterial, and anti-inflammatory drug discovery.[1] However, its simplicity is deceptive. The reaction involves a delicate balance between the stability of the o-aminoaryl precursor and the reactivity of the enolizable ketone. This guide moves beyond standard textbook definitions to address the specific failure modes encountered in high-throughput and process chemistry environments.

Module 1: Precursor Integrity (The "Starting Material" Problem)

User Ticket #101: "I ordered 2-aminobenzaldehyde, but the bottle contains a dark, sticky solid that is insoluble. Is this usable?"

Diagnosis: You are witnessing the rapid self-polymerization of 2-aminobenzaldehyde. This is the most common failure mode in Friedländer chemistry. The free amine and aldehyde groups on the same molecule make it inherently unstable, leading to trimerization or polymerization upon storage.

The Fix: In Situ Generation Do not rely on commercial 2-aminobenzaldehyde for critical scale-ups. Instead, generate it in situ to keep the steady-state concentration low.

Protocol A: The Reductive Cyclization (Recommended) Start with 2-nitrobenzaldehyde .

  • Reagents: Iron powder (3-5 equiv) in Glacial Acetic Acid or EtOH/HCl.

  • Mechanism: The nitro group is reduced to the amine, which immediately condenses with the ketone already present in the flask.

  • Advantage: Eliminates the isolation of the unstable amino-aldehyde.

Protocol B: The Oxidative Route Start with 2-aminobenzyl alcohol .

  • Reagents: Activated

    
     or TEMPO/BAIB.
    
  • Workflow: Oxidize the alcohol to the aldehyde in the presence of the coupling ketone.

Module 2: Reaction Optimization (Catalysis & Mechanism)

User Ticket #205: "My reaction stalls at 60% conversion. Adding more base (KOH) just increases the amount of tar. What is happening?"

Diagnosis: You are likely fighting side reactions rather than kinetics. Strong bases often trigger the self-aldol condensation of your enolizable ketone (the coupling partner) rather than the cross-condensation with the aminobenzaldehyde.

The Causality: The Friedländer mechanism proceeds via two potential pathways:[2][3][4]

  • Path A (Aldol-First): Rate-limiting aldol addition

    
     Cyclization.
    
  • Path B (Imine-First): Schiff base formation

    
     Cyclization.
    

Acid catalysis is generally superior because it activates the carbonyl oxygen of the aldehyde (enhancing electrophilicity) without aggressively deprotonating the ketone partner to the point of self-destruction.

Visualization: Mechanistic Pathways

FriedlanderMechanismStart2-Aminobenzaldehyde+ KetoneAcidAcid Catalysis(Activation of C=O)Start->AcidBaseBase Catalysis(Enolate Formation)Start->BaseImineSchiff BaseIntermediateAcid->IminePath B (Common)AldolAldol AdductIntermediateBase->AldolPath ACyclizationIntramolecularCyclization (-H2O)Imine->CyclizationAldol->CyclizationProductSubstitutedQuinolineCyclization->Product

Caption: Dual mechanistic pathways. Acid catalysis typically favors the Schiff base route, minimizing ketone self-condensation side reactions.

The Fix: Switch to Solid Acid Catalysis Move away from aqueous bases. Use Sulfamic Acid (


)
  • Why: It acts as a zwitterionic solid acid catalyst. It is strong enough to activate the aldehyde but mild enough to prevent polymerization.

  • Green Aspect: It is recyclable and works under solvent-free conditions.

Module 3: Regioselectivity (The "Isomer" Nightmare)

User Ticket #310: "I am reacting 2-aminobenzophenone with 2-butanone (unsymmetrical ketone). I need the 2-ethyl product, but I'm getting a mixture. How do I control this?"

Diagnosis: Regioselectivity is dictated by which

  • Kinetic Control (Less substituted side): Favored by sterically hindered bases at low temperatures.

  • Thermodynamic Control (More substituted side): Favored by acid catalysis and high temperatures (equilibrium conditions).

Data: Regioselectivity Trends

ConditionDominant Enol/EnolateMajor Product (with 2-butanone)
Acid Catalysis (

, Lewis Acids)
More substituted (Thermodynamic)2,3-Dimethylquinoline
Base Catalysis (KOH, reflux) Mixed / VariableMixture of 2-ethyl and 2,3-dimethyl
Steric Control Less hindered2-Ethylquinoline (Minor pathway usually)

The Fix: If you strictly need the product derived from the less substituted position (kinetic), the Friedländer synthesis is often unsuitable . Consider the Conrad-Limpach synthesis (using anilines +

However, for the standard Friedländer, using a Lewis Acid (


 or 

)

Standard Operating Procedure (SOP)

Protocol: Sulfamic Acid Catalyzed Green Synthesis Best for: Routine synthesis, high yield, simple workup.

1. Reagents:

  • 2-Aminoaryl ketone/aldehyde (1.0 mmol)

  • Enolizable ketone (1.2 mmol)

  • Sulfamic Acid (10 mol%)

  • Solvent: None (Neat) or Ethanol (if solids don't melt).

2. Procedure:

  • Combine reactants and catalyst in a round-bottom flask.

  • Solvent-Free: Heat the mixture to 60–80°C. The mixture should melt into a homogeneous liquid.

  • Microwave Option: Irradiate at 100W, 80°C for 5–10 minutes for rapid conversion [2].

  • Monitoring: Check TLC (Ethyl Acetate/Hexane 2:8). Look for the disappearance of the amine (often fluorescent blue/green to non-fluorescent or distinct UV shift).

3. Workup:

  • Cool the mixture to room temperature.

  • Add water (10 mL). The sulfamic acid dissolves in water; the product usually precipitates.

  • Filter the solid.

  • Recrystallize from Ethanol/Water.

Troubleshooting Logic Tree

TroubleshootingIssueIdentify IssueTarBlack Tar / PolymerIssue->TarLowYieldLow Yield (<40%)Issue->LowYieldRegioWrong RegioisomerIssue->RegioSol1Precursor Unstable?Use in-situ reduction(Fe/AcOH)Tar->Sol1Sol2Base Catalysis?Switch to Sulfamic Acidor Lewis AcidLowYield->Sol2Sol3Check KetoneSelf-CondensationLowYield->Sol3Sol4Thermodynamic Controlrequired?Increase Temp/AcidRegio->Sol4

Caption: Diagnostic flow for common Friedländer synthesis failure modes.

References

  • Friedländer, P. (1882).[2][4][5][6] "Ueber o-Amidobenzaldehyd".[4] Chemische Berichte, 15(2), 2572–2575.[4] Link[4]

  • Yadav, J. S., et al. (2004). "Sulfamic acid: a novel, efficient and cost-effective solid acid catalyst for the Friedländer synthesis of quinolines". Tetrahedron Letters, 45(35), 6505-6507. Link

  • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: Synthetic Applications". Chemical Reviews, 109(6), 2652–2671. Link

  • Shen, Q., et al. (2012).[1] "Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions". Synthesis, 44(03), 389-392.[1] Link

Technical Support Center: 8-Bromoquinoline Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers encountering purity and yield issues in the synthesis of 8-bromoquinoline.

Topic: Identification and Mitigation of Side Reaction Products Ticket Priority: High (Impacts purity and downstream cross-coupling) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 8-bromoquinoline is deceptively simple. While the quinoline core is robust, introducing a bromine atom specifically at the C-8 position presents distinct regiochemical challenges.

We categorize synthesis failures into three primary workflows:

  • Direct Bromination: High risk of regioisomers (C-5 vs C-8).

  • Skraup Cyclization: High risk of polymerization (tars) and violent exotherms.

  • Sandmeyer Reaction: High risk of hydrolysis (phenol formation).

This guide provides the forensic tools to identify these side products and the protocols to prevent them.

Module 1: Direct Bromination (Electrophilic Substitution)

User Issue: "I treated quinoline with bromine/NBS and obtained a mixture of products that are difficult to separate."

The Technical Root Cause

The quinoline ring system undergoes Electrophilic Aromatic Substitution (EAS) preferentially on the benzene ring (more electron-rich than the pyridine ring). Within the benzene ring, positions C-5 and C-8 are electronically similar, but C-5 is kinetically favored in acidic media due to the stabilization of the transition state.

Side Product Identification
ProductStructure NoteOrigin1H NMR Diagnostic (CDCl3)
5-Bromoquinoline Major ImpurityKinetic EAS productDoublet at ~8.5 ppm (C4-H) shows distinct coupling compared to 8-Br.
5,8-Dibromoquinoline Secondary ImpurityOver-brominationLoss of C5 and C8 protons; simplified aromatic region.
3-Bromoquinoline Rare ImpurityHigh temp/vapor phasePyridine ring substitution (uncommon in standard liquid phase).
Troubleshooting Protocol: Blocking Strategy

Direct bromination is not recommended for high-purity 8-bromoquinoline synthesis. However, if you must proceed, you cannot rely on thermodynamics alone.

Corrective Action: Switch to the Sandmeyer or Skraup routes (Modules 2 & 3) for regiocontrol. If direct functionalization is required, consider starting with 8-nitroquinoline, reducing to amine, and using Sandmeyer.

Module 2: The Skraup Synthesis (Cyclization)

User Issue: "My reaction mixture turned into a black, insoluble solid (tar) and the yield is <20%."

The Technical Root Cause

The Skraup synthesis involves heating 2-bromoaniline with glycerol, sulfuric acid, and an oxidizing agent (nitrobenzene). The side products here are not usually regioisomers (since the Br is fixed on the aniline), but rather polymerization products .

Side Product Identification
Side ProductAppearanceOriginMitigation
Poly-acrolein (Tars) Black, insoluble solidPolymerization of acrolein (dehydrated glycerol)Add ferrous sulfate (FeSO4) or boric acid as a moderator.[1]
Unreacted 2-Bromoaniline Brown oil/solidIncomplete cyclizationMonitor consumption of aniline via TLC (Hexane/EtOAc).
5-Bromoquinoline IsomerUser Error: Starting with 3-bromoaniline instead of 2-bromoaniline.Verify starting material purity.[2]
Protocol: Controlled Skraup Cyclization

Objective: Minimize acrolein polymerization while ensuring cyclization.

  • Reagents: Mix 2-bromoaniline (0.1 mol), Glycerol (0.3 mol), Nitrobenzene (0.12 mol).

  • Moderator: Add Ferrous Sulfate (FeSO4) (2g). Crucial for preventing tars.

  • Acid Addition: Add conc. H2SO4 dropwise with stirring.

  • Reflux: Heat cautiously. The reaction is exothermic.[1] Once reflux begins, remove heat source until the exotherm subsides, then reflux for 4 hours.

  • Workup: Steam distill to remove unreacted nitrobenzene. Basify residue to release 8-bromoquinoline.

Module 3: The Sandmeyer Reaction (Diazotization)

User Issue: "I see a strong -OH peak in IR and the product smells like phenol."

The Technical Root Cause

This route converts 8-aminoquinoline to the diazonium salt, followed by substitution with CuBr. The primary enemy is water . The diazonium intermediate is susceptible to nucleophilic attack by water, forming 8-hydroxyquinoline .

Side Product Identification
Side ProductStructureOriginDetection
8-Hydroxyquinoline Phenolic impurityHydrolysis of diazonium saltIR: Broad peak at 3200-3400 cm⁻¹. TLC: Much lower Rf than 8-Br.
Azo Dyes Red/Orange solidsCoupling of diazonium with unreacted amineDeep red color in reaction mixture.
Quinoline Des-bromo productReduction of diazonium (by H3PO2 or ethanol)MS: Mass peak [M+H] = 130.
Protocol: Anhydrous-Like Sandmeyer

To maximize yield and minimize hydrolysis:

  • Diazotization: Dissolve 8-aminoquinoline in HBr (not HCl, to avoid Cl/Br exchange). Cool to -5°C.

  • Nitrite Addition: Add NaNO2 (aq) slowly below surface. Keep temp < 0°C.

  • Substitution: Pour the cold diazonium solution into a solution of CuBr in HBr (heated to 60°C).

    • Note: The rapid addition to hot CuBr favors the radical substitution over the hydrolysis.

  • Purification: Steam distillation is highly effective here. 8-bromoquinoline distills over; azo tars and 8-hydroxyquinoline remain in the pot.

Visualizing the Pathways

The following diagram illustrates the decision logic and specific failure points for each synthetic route.

G Start Target: 8-Bromoquinoline Direct Route 1: Direct Bromination (Quinoline + Br2) Start->Direct Not Recommended Skraup Route 2: Skraup Synthesis (2-Br-Aniline + Glycerol) Start->Skraup Preferred (Scale) Sandmeyer Route 3: Sandmeyer (8-Aminoquinoline + CuBr) Start->Sandmeyer Preferred (Purity) Side1 Side Product: 5-Bromoquinoline (Major) Direct->Side1 Kinetic Control Side2 Side Product: 5,8-Dibromoquinoline Direct->Side2 Excess Br2 Side3 Side Product: Polymerized Tars Skraup->Side3 No Moderator Side4 Side Product: Isomer Mix (if 3-Br-Aniline used) Skraup->Side4 Impure Start Material Side5 Side Product: 8-Hydroxyquinoline Sandmeyer->Side5 Hydrolysis (Water) Side6 Side Product: Azo Coupling Dyes Sandmeyer->Side6 pH/Temp Control Fail

Caption: Decision tree highlighting the specific impurity profile for each synthetic pathway. Red nodes indicate critical impurities requiring chromatographic separation.

FAQ: Rapid Fire Troubleshooting

Q: Can I separate 5-bromoquinoline from 8-bromoquinoline if I accidentally made a mixture? A: It is difficult. Their boiling points and polarities are very similar.

  • Solution: Recrystallization from ethanol often enriches the 8-bromo isomer (which typically has a higher melting point). However, for pharmaceutical applications, it is more cost-effective to discard the batch and use the Skraup method to ensure regiocontrol.

Q: Why do I need to steam distill the Skraup product? A: The Skraup reaction produces "tars" and unreacted nitrobenzene. 8-Bromoquinoline is steam volatile. Steam distillation separates it cleanly from the non-volatile polymeric tars and inorganic salts, acting as a powerful purification step that saves hours of column chromatography.

Q: My Sandmeyer yield is low (<40%). Where did I lose product? A: Check the pH during the diazonium formation. If the solution is not acidic enough, the diazonium salt couples with the amine to form azo dyes (tars). Also, ensure the transfer to the CuBr solution is rapid; slow transfer allows the diazonium salt to decompose (evolve N2) before reacting with the bromide source.

References

  • Direct Bromination Selectivity

    • Eisch, J. J. (1962).[3] Advances in Heterocyclic Chemistry. Academic Press. (Discusses the kinetic preference for C-5 substitution in quinolines).

    • 3

  • Skraup Synthesis & Tars

    • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98.
    • 4

  • Sandmeyer Reaction Mechanisms

    • Galli, C. (1988). Radical reactions of arenediazonium ions: An ESR study. Chemical Reviews.
    • 5

Sources

Technical Support Center: Purification of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

[1]

Ticket ID: PUR-8BQ-001 Subject: Isolation and Purification Protocols for Basic Quinoline Intermediates Assigned Specialist: Senior Application Scientist[1]

Compound Profile & Physicochemical Analysis[1][2][3][4][5]

Before initiating purification, understanding the "personality" of your molecule is critical for selecting the right method.[1]

PropertySpecificationImplications for Purification
Structure 8-Bromo-4-(methylaminomethyl)quinolineContains a lipophilic core (quinoline) and a polar, basic tail (secondary amine).[1]
Basicity (pKa) ~9.8 (Aliphatic amine), ~4.2 (Quinoline N)Highly basic.[1] Will protonate in acidic media (pH < 9) and adhere to acidic silica gel.[1]
Solubility Soluble: DCM, MeOH, DMSO, dilute acid.Insoluble: Water (pH > 10), Hexanes.[1]Acid-Base Extraction is the most efficient primary purification method.[1]
Stability Sensitive to oxidation (benzylic amine).[1]Avoid prolonged exposure to air/light in solution.[1] Store as a salt (e.g., HCl) for stability.[1]

Tier 1 Strategy: Acid-Base Extraction (The "Workhorse")[1]

User Scenario: “I have a crude reaction mixture containing Pd catalyst residues, unreacted starting materials, and my product. How do I get bulk purity quickly?”

Technical Insight: Because the target molecule possesses a basic secondary amine, it can be selectively switched between aqueous and organic phases by manipulating pH.[1] This is the most effective method to remove non-basic impurities (e.g., unreacted 8-bromoquinoline starting material) and inorganic salts.[1]

Protocol: Selective pH Switching[1]
  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Acid Extraction (Target -> Water):

    • Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Mechanism:[1][2][3] The amine protonates (

      
      ), becoming water-soluble.[1] Neutral impurities remain in the organic layer.[1]
      
    • Discard the organic layer (contains non-basic byproducts).[1]

  • Basification (Target -> Organic):

    • Cool the combined aqueous acidic layers to 0°C.

    • Slowly add 2M NaOH or 28% NH₄OH until pH reaches ~12-13.[1]

    • Observation: The solution should become cloudy as the free base precipitates or oils out.[1]

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).[1]

    • Dry combined organics over anhydrous

      
      .[1][2][4]
      
    • Concentrate 1-(8-bromoquinolin-4-yl)-N-methylmethanamine in vacuo.

Workflow Visualization

AcidBaseWorkupStartCrude Reaction MixtureDissolveDissolve in EtOAc/DCMStart->DissolveExtractAcidExtract with 1M HCl (aq)Dissolve->ExtractAcidSplit1Phase SeparationExtractAcid->Split1OrgLayer1Organic Layer(Contains Non-Basic Impurities)Split1->OrgLayer1DiscardAqLayer1Aqueous Acidic Layer(Contains Protonated Target)Split1->AqLayer1KeepBasifyAdjust pH to >12(NaOH / NH4OH)AqLayer1->BasifyExtractBaseExtract with DCMBasify->ExtractBaseSplit2Phase SeparationExtractBase->Split2AqLayer2Aqueous Layer(Discard Salts)Split2->AqLayer2DiscardOrgLayer2DCM Layer(Contains Purified Target)Split2->OrgLayer2KeepDryDry (Na2SO4) & ConcentrateOrgLayer2->DryFinalPurified Free BaseDry->Final

Figure 1: Selective Acid-Base Extraction Workflow for Amine Purification.

Tier 2 Strategy: Flash Column Chromatography

User Scenario: “My product is streaking on the TLC plate and co-eluting with impurities even after extraction.”

Technical Insight: Secondary amines interact strongly with the acidic silanol groups (

11
Recommended Mobile Phases
Solvent SystemModifierApplication
DCM / MeOH 1% Triethylamine (TEA) or 1% NH₄OH Standard: Start with 100% DCM, gradient to 10% MeOH.[1] The ammonia/TEA blocks silanol sites, sharpening the peak.[1]
DCM / MeOH / NH₃ (7N) None (Already in MeOH)Convenience: Use commercially available 7N NH₃ in MeOH.[1] Gradient: 0-10% (7N NH₃/MeOH) in DCM.[1]
EtOAc / Hexane 2% TEA Alternative: For less polar impurities.[1] The amine product will likely require high EtOAc content.[1]

Critical Protocol Note: Pre-treat your silica column by flushing it with the mobile phase containing the modifier before loading your sample.[1] This ensures the column is "neutralized" prior to separation.[1]

Tier 3 Strategy: Salt Formation & Crystallization

User Scenario: “I need >99% purity for biological assays, but the oil I isolated is only 95% pure.”

Technical Insight: Oils are notoriously difficult to purify further.[1] Converting the free base amine into a crystalline salt allows for recrystallization, which effectively rejects impurities from the crystal lattice [2].[1]

Protocol: HCl Salt Formation[1]
  • Dissolve the free base (from Tier 1) in a minimal amount of Ethanol or Isopropanol .[1]

  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

  • Observation: A precipitate should form immediately.[1] If not, add Diethyl Ether or Hexane dropwise until turbidity persists.[1]

  • Cool to -20°C overnight.

  • Filter the white/off-white solid and wash with cold ether.[1]

  • Result: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine dihydrochloride (or monohydrochloride).[1]

Troubleshooting & FAQs

Q1: The product is stuck on the top of the column and won't elute.

  • Diagnosis: The interaction with silica is too strong, or the product has precipitated.[1]

  • Solution: Switch to DCM : MeOH : NH₄OH (90:9:1) . The aqueous ammonia is more effective than TEA at deprotonating the silica surface and solubilizing the polar amine.[1]

Q2: I see a persistent yellow color in my product.

  • Diagnosis: Quinoline derivatives often carry trace oxidation byproducts or unreacted starting material (8-bromoquinoline derivatives are often colored).[1]

  • Solution: Perform a Charcoal Filtration .[1] Dissolve the product in hot ethanol, add activated charcoal, stir for 30 mins, and filter through Celite. Follow this with the Tier 3 (Salt Formation) step.

Q3: The NMR shows aliphatic peaks that don't belong to my product.

  • Diagnosis: Likely grease or residual extraction solvents (Hexanes/EtOAc) trapped in the oil.[1]

  • Solution:

    • Dissolve the oil in a small amount of DCM.[1]

    • Evaporate on a rotavap.

    • High Vacuum: Keep the sample under high vacuum (< 1 mbar) for 24 hours. The "oil" may solidify into a wax once solvent is truly removed.[1]

Q4: Can I use automated flash systems (e.g., CombiFlash)?

  • Diagnosis: Yes, but standard silica cartridges will streak.[1]

  • Solution: Use Amine-Functionalized Silica cartridges.[1] These are pre-neutralized and do not require TEA/NH₃ modifiers in the mobile phase, allowing you to use standard Hexane/EtOAc or DCM/MeOH gradients.[1]

References

  • Lead Sciences . 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine Product Entry. Retrieved from .[1]

  • Organic Syntheses . Purification of Quinoline Derivatives via Acid-Base Extraction. Org. Synth. 2005 , 82,[1] 1. (General protocol adaptation for basic heterocycles).

  • ChemicalBook . 8-Bromoquinoline Synthesis and Properties. Retrieved from .[1]

  • ACG Publications . Reinvestigation of bromination of 8-substituted quinolines. Org. Commun. 2016 , 9:4, 82-93.[1][2] Retrieved from .[1]

Bromoquinoline Compounds in Solution: A Technical Support Guide to Navigating Stability Challenges

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromoquinoline compounds. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these versatile molecules. Bromoquinolines are a critical class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. However, their successful application is often contingent on understanding and mitigating potential stability issues in solution.

This comprehensive resource, presented in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to directly address the challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: General Handling and Storage FAQs

This section addresses the most common initial questions regarding the storage and handling of bromoquinoline compounds to prevent degradation from the outset.

Q1: What are the general recommendations for storing solid bromoquinoline compounds?

A1: To ensure long-term stability, solid bromoquinoline compounds should be stored in a tightly sealed container in a dry, room-temperature environment.[1] For extended storage, keeping the compound in a desiccator is highly recommended to protect it from moisture, which can promote hydrolysis.[1]

Q2: I'm ready to make a stock solution. What are the best practices for initial dissolution?

A2: It is best practice to prepare solutions fresh before each experiment to minimize the risk of degradation over time.[2] Quinolinone derivatives often exhibit low solubility in aqueous solutions.[1] Therefore, organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[1] When preparing aqueous working solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer to the desired final concentration with vigorous stirring.[1]

Section 2: Troubleshooting Common Stability Issues

This section provides a troubleshooting guide for specific problems that may arise during your experiments, complete with explanations of the underlying causes and recommended solutions.

Q3: My bromoquinoline solution has changed color over time. What does this indicate and what should I do?

A3: A change in the color of your bromoquinoline solution is a common indicator of compound degradation.[2] This can be triggered by several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions. For quinoline derivatives, photostability can be a significant concern.[2][3]

  • Oxidation: The quinoline ring can be susceptible to oxidation, which is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[3][4]

  • Inappropriate pH: The pH of the solution can significantly influence the stability of the compound.

Troubleshooting Steps:

  • Protect from Light: Immediately transfer your solution to an amber vial or wrap the container in aluminum foil to minimize light exposure.[1]

  • Evaluate pH: Measure the pH of your solution. If it is at an extreme, consider preparing fresh solution in a buffered system closer to neutral pH, unless your experimental conditions require otherwise.

  • Analytical Confirmation: Use an analytical technique like UV-Vis spectroscopy for a quick check. A change in the absorption spectrum compared to a freshly prepared solution can confirm a chemical change.[2] For a more detailed analysis, HPLC can be used to identify and quantify the appearance of degradation products.[2][5]

Q4: My bromoquinoline compound is precipitating out of my aqueous buffer. How can I improve its solubility and stability?

A4: Precipitation suggests either that the compound's solubility limit has been exceeded or that it is degrading into less soluble products.[2] Here are several strategies to address this issue:

  • Optimize Solvent System:

    • Co-solvents: The use of a co-solvent may be necessary to maintain solubility.[2] Consider preparing a higher concentration stock solution in an organic solvent like DMSO and then diluting it into your aqueous buffer immediately before use.[1]

    • Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to maintain solubility in aqueous media.

  • pH Adjustment: The pH of the solution can influence the solubility of molecules with ionizable groups.[2] Experimenting with buffered solutions at different pH values may improve solubility.

  • Filtration: If you suspect the presence of insoluble degradants, filter the solution through a 0.22 µm filter before use to remove any precipitates.[2]

  • Fresh Preparation: Always prioritize preparing solutions fresh to avoid issues with both solubility and stability.[2]

Section 3: Understanding and Preventing Degradation Pathways

A deeper understanding of the chemical degradation pathways of bromoquinolines is crucial for designing robust experiments. The primary routes of degradation are hydrolysis and oxidation.

Q5: What is hydrolysis and how can I prevent it?

A5: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[6] For bromoquinolines, this can involve the nucleophilic substitution of the bromine atom with a hydroxyl group, especially under basic conditions or with prolonged exposure to aqueous environments.[7]

Prevention Strategies:

  • Control pH: Avoid highly acidic or alkaline conditions, as these can catalyze hydrolysis.[1] Using buffered solutions can help maintain a stable pH.

  • Minimize Water Exposure for Solids: Store solid compounds in a desiccator to protect them from atmospheric moisture.[1]

  • Anhydrous Solvents: For reactions where water is not a component, using anhydrous solvents can prevent hydrolysis.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis.[3][8] Store solutions at recommended temperatures (e.g., 4°C, -20°C, or -80°C) and avoid repeated freeze-thaw cycles.[1][2]

Q6: How does oxidation affect my bromoquinoline compound and what are the mitigation strategies?

A6: Oxidation involves the loss of electrons and can lead to the formation of various degradation products, altering the structure and activity of your compound. The quinoline nucleus can be susceptible to oxidation, and this process can be accelerated by factors like light, heat, and the presence of metal ions.[3][4]

Mitigation Strategies:

  • Inert Atmosphere: When storing solutions for extended periods, consider purging the vial with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant can help to prevent oxidative degradation.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA can be beneficial.

  • Light Protection: As light can promote photo-oxidation, always protect your solutions from light.[3]

Visualizing Degradation: A Simplified Overview

The following diagram illustrates the primary environmental factors that can lead to the degradation of bromoquinoline compounds in solution.

Factors Influencing Bromoquinoline Stability in Solution cluster_factors Environmental Stressors Bromoquinoline Bromoquinoline in Solution Degradation Degraded Products Bromoquinoline->Degradation Degradation Pathways Light Light (UV/Visible) Light->Degradation Photodegradation Heat Elevated Temperature Heat->Degradation Accelerates Reactions pH Extreme pH (Acidic/Basic) pH->Degradation Hydrolysis/Catalysis Oxygen Oxygen (Air) Oxygen->Degradation Oxidation

Caption: Key environmental factors contributing to the degradation of bromoquinoline compounds.

Section 4: Analytical Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is essential to perform stability studies under your specific conditions.

Q7: What analytical techniques are most suitable for monitoring the stability of my bromoquinoline solution?

A7: Several analytical methods can be employed to assess the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most powerful technique for separating and quantifying the parent compound and any potential degradation products.[2][5] A stability-indicating HPLC method involves monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time.[2]

  • UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can be a quick and straightforward way to detect degradation, although it is less specific than HPLC.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of degradation products, which can help in elucidating the degradation pathway.

Protocol 1: General Procedure for a Time-Course Stability Study using HPLC

This protocol outlines a basic workflow for assessing the stability of a bromoquinoline compound in a specific solvent or buffer system over time.

  • Solution Preparation: Prepare a stock solution of your bromoquinoline compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in your experimental buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC to determine the initial peak area of the parent compound. This will serve as your baseline.

  • Storage Conditions: Divide the remaining solution into several aliquots in appropriate vials (e.g., amber glass HPLC vials). Store these aliquots under the desired experimental conditions (e.g., 4°C, room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from the stored solutions and analyze it by HPLC.

  • Data Analysis: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample. Plot the percentage of the parent compound remaining versus time to determine the stability profile.

Visualizing the Stability Study Workflow

The following diagram outlines the key steps in a typical time-course stability study.

Workflow for Time-Course Stability Study A Prepare Bromoquinoline Solution B T=0 HPLC Analysis (Baseline) A->B C Store Aliquots under Test Conditions A->C E Data Analysis: % Remaining vs. Time B->E D HPLC Analysis at Time Intervals (T=x) C->D D->E

Caption: A stepwise workflow for conducting a time-course stability study of a bromoquinoline solution.

Quantitative Data Summary

The following table provides a general guideline for the storage of bromoquinoline solutions. However, it is crucial to perform a stability study for your specific compound and experimental conditions.

Storage ConditionTypical StabilityRecommendations
Solid Compound > 1 yearStore at room temperature in a desiccator.
DMSO Stock Solution (-20°C) Weeks to monthsAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Buffer (4°C) Hours to daysPrepare fresh daily. Protect from light.
Aqueous Buffer (Room Temp) Minutes to hoursUse immediately after preparation.

Disclaimer: This table provides general guidance. The stability of a specific bromoquinoline derivative can vary significantly based on its substitution pattern and the experimental conditions.

By understanding the potential stability issues and implementing the troubleshooting strategies and analytical protocols outlined in this guide, you can ensure the reliability and reproducibility of your experimental results when working with bromoquinoline compounds.

References

  • BenchChem. (n.d.). Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
  • BenchChem. (n.d.). Improving the stability of 6-Bromo-3-hydroxyquinolin-2(1H)-one in solution.
  • Review, "Drug Stability and factors that affect on the drug stability". (n.d.).
  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations.
  • Park, K. (n.d.). Assay and Stability Testing.
  • Glasnapp, A. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions.
  • YouTube. (2017, February 23). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism.

Sources

Technical Support Center: Method Development for Resolving Isomers of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of substituted quinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Quinolines are a vital class of N-heterocyclic compounds, forming the core of numerous pharmaceuticals and functional materials. Their isomeric forms, whether positional or stereoisomers, can exhibit vastly different biological activities, making their accurate separation and quantification a critical step in development and quality control.

This resource provides in-depth, experience-driven troubleshooting advice and practical protocols. It moves beyond simple procedural steps to explain the underlying scientific principles, empowering you to make informed decisions during method development.

Part 1: Troubleshooting Guides by Technique

This section addresses specific, common problems encountered during the separation of quinoline isomers using various analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a workhorse technique for many separations, but the basic nature of the quinoline nitrogen atom introduces specific challenges, most notably peak tailing and poor resolution.

Q: My quinoline isomers are co-eluting or showing very poor resolution on a C18 column. What is the first parameter I should adjust?

A: The first and most impactful parameter to investigate is the mobile phase pH. The quinoline nitrogen has a pKa that is typically in the range of 4-5. Operating near this pKa will result in a mixed population of ionized (protonated) and non-ionized species, leading to broad, asymmetric peaks.

  • Causality: At a pH below the pKa, the quinoline is protonated (quinolinium ion), making it more polar and less retained on a C18 column. At a pH well above the pKa, it is in its neutral, more hydrophobic form and will be more strongly retained. The key to good peak shape and reproducible retention is to ensure the analyte is in a single, stable ionization state.

  • Actionable Advice: Adjust your mobile phase pH to be at least 1.5-2 pH units away from the pKa of your isomers.

    • Low pH (e.g., pH 2.5-3.0): Use a buffer like phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA). This fully protonates the quinoline, typically improving peak shape by minimizing interactions with residual silanols on the silica surface.

    • High pH (e.g., pH > 8): If low pH doesn't provide selectivity, a high pH can be explored. This keeps the quinoline neutral. Crucially, you must use a pH-stable column (e.g., a hybrid-silica or polymer-based column) to prevent irreversible damage to the stationary phase.

Q: I'm observing significant peak tailing for all my quinoline isomers, even after adjusting the pH. How can I fix this?

A: This is a classic sign of secondary interactions between the basic quinoline analytes and acidic residual silanol groups on the silica surface of the stationary phase. These strong, non-hydrophobic interactions create a secondary retention mechanism that leads to tailing.

  • Causality: Even on end-capped columns, some silanols remain. At mid-range pH (e.g., 3-7), these silanols can be ionized (SiO-) and will strongly interact with the protonated quinoline (a cation), causing the peak to tail.

  • Actionable Advice:

    • Use a Highly Deactivated Column: Select a modern, high-purity silica column with advanced end-capping or a polar-embedded phase. These stationary phases are designed to shield residual silanols, minimizing these unwanted interactions.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to "swamp out" the silanol sites and improve peak shape.

    • Consider an Alternative Organic Modifier: If using acetonitrile, try methanol. Methanol is a more polar solvent and can sometimes better mask silanol interactions.

Supercritical Fluid Chromatography (SFC)

SFC is an exceptionally powerful technique for isomer separations, particularly for chiral quinolines, offering high speed and unique selectivity.

Q: I'm screening chiral stationary phases (CSPs) for my quinoline enantiomers in SFC, but I'm not seeing any separation on several columns. What should I try next?

A: The lack of separation in SFC often comes down to the choice of co-solvent and additives, which are critical for enabling the necessary chiral recognition interactions.

  • Causality: The primary mobile phase in SFC is supercritical CO2, which is non-polar. A polar organic co-solvent (modifier) is needed to elute the quinolines. More importantly, additives play a crucial role in modulating the analyte's charge state and its interaction with the CSP. For basic compounds like quinolines, acidic additives can lead to peak broadening, while basic additives are often required to achieve good peak shape and selectivity.

  • Actionable Advice:

    • Change Your Co-Solvent: Methanol is the most common starting point. However, ethanol, isopropanol, or acetonitrile can offer completely different selectivities.

    • Introduce a Basic Additive: For basic quinolines, add a small amount of a basic additive to the co-solvent. A typical starting point is 0.1% to 0.3% diethylamine (DEA), ethanolamine, or isopropylamine. This will prevent non-specific ionic interactions between the protonated quinoline and the CSP, allowing the specific chiral recognition interactions to dominate.

    • Screen a Wider Range of CSPs: There is no universal CSP. Polysaccharide-based phases (e.g., derivatives of cellulose and amylose) are the most successful class for a wide range of compounds and should be your primary screening set.

Q: My positional (achiral) quinoline isomers are not resolving on standard achiral SFC columns (like Diol or Cyano). What's a good strategy?

A: Don't overlook the power of chiral stationary phases for achiral separations.

  • Causality: Chiral columns, particularly polysaccharide-based ones, possess highly ordered, three-dimensional structures. These structures can provide exceptional shape selectivity based on subtle differences in the spatial arrangement of atoms in positional isomers, not just enantiomers.

  • Actionable Advice: Screen your mixture of positional isomers against a set of chiral columns (e.g., cellulose and amylose-based phases). You will often find baseline resolution on a CSP where traditional achiral phases fail. This is a highly effective but often underutilized strategy in SFC.

Capillary Electrophoresis (CE)

CE separates analytes based on their charge-to-size ratio in an electric field, making it fundamentally different from chromatography and well-suited for charged species like protonated quinolines.

Q: My quinoline isomers have very similar migration times in Capillary Zone Electrophoresis (CZE). How can I improve the resolution?

A: In CZE, resolution is governed by differences in electrophoretic mobility. If the isomers' charge-to-size ratios are nearly identical, you must modify the separation environment to induce selectivity.

  • Causality: The electrophoretic mobility of an ion is dependent on its charge and hydrodynamic radius. Positional isomers often have very similar values for both. To resolve them, you need to introduce a selector into the background electrolyte (BGE) that interacts differently with each isomer.

  • Actionable Advice:

    • Adjust BGE pH: Fine-tuning the pH around the pKa can sometimes create subtle differences in the effective charge of the isomers, improving separation.

    • Add Cyclodextrins (CDs) to the BGE: This is the most common and effective strategy. Cyclodextrins are chiral selectors with a hydrophobic inner cavity and a hydrophilic exterior. The isomers will partition into the CD cavity to different extents based on their shape and hydrophobicity, altering their effective mobility and enabling separation. Start with neutral CDs (like β-CD or γ-CD) and then try charged derivatives if necessary.

    • Incorporate Organic Solvents: Adding an organic solvent like methanol (20% is a good starting point) or acetonitrile to the BGE can alter the solvation of the isomers and their interaction with additives like cyclodextrins, often enhancing selectivity.

Part 2: Data & Protocols

Table: Initial Column & Mode Selection Guide

This table provides a starting point for selecting a separation technique and initial column based on the type of quinoline isomers you are working with.

Isomer TypePrimary TechniqueRecommended Starting Column(s)Key Considerations
Positional Isomers RP-HPLCModern, end-capped C18 or Phenyl-HexylFocus on mobile phase pH optimization.
SFC (achiral)Diol, Cyano, 2-EthylpyridineScreen multiple stationary phases.
SFC (chiral)Cellulose/Amylose-based CSPsOften provides superior selectivity over achiral phases.
Enantiomers Chiral SFCPolysaccharide-based CSPs (e.g., coated/immobilized cellulose/amylose carbamate or benzoate derivatives)Screening is essential. Use of basic additives is critical.
Chiral HPLC (NP)Polysaccharide-based CSPsGood alternative to SFC; may require less specialized equipment.
CEFused Silica CapillaryRequires addition of a chiral selector (e.g., cyclodextrins) to the buffer.
Experimental Protocol: Systematic Screening of Chiral Stationary Phases in SFC

This protocol outlines a robust, self-validating workflow for identifying a suitable chiral method for a racemic substituted quinoline.

Objective: To efficiently screen multiple chiral stationary phases and co-solvents to find a lead condition for the separation of a quinoline enantiomeric pair.

System Suitability:

  • Injection Precision: RSD ≤ 2.0% for retention time and ≤ 5.0% for peak area over 5 replicate injections of a standard.

  • Resolution (Rs): A successful "hit" is defined as Rs ≥ 1.5.

Materials:

  • SFC system with column switching capabilities (if available).

  • Set of 4-6 chiral columns (e.g., immobilized amylose and cellulose phenylcarbamate derivatives).

  • Co-solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Additive: Diethylamine (DEA).

  • Sample: Racemic quinoline derivative dissolved in a suitable organic solvent (e.g., MeOH) at ~1 mg/mL.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A: Supercritical CO₂

    • Mobile Phase B1: MeOH with 0.2% DEA

    • Mobile Phase B2: EtOH with 0.2% DEA

    • Mobile Phase B3: IPA with 0.2% DEA

  • Initial Generic Gradient Screen:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Column Temperature: 40 °C

    • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute.

    • Injection Volume: 1-5 µL

  • Execution of Screening Sequence:

    • For each column in the screening set, run the generic gradient method with each co-solvent (B1, B2, B3). An automated system can perform this sequence overnight.

  • Data Analysis and Hit Identification:

    • Review all chromatograms.

    • Identify any condition (Column + Co-solvent combination) that provides at least partial separation (Rs > 0.8).

    • For any "hit" where Rs ≥ 1.5, this condition becomes a lead for optimization.

  • Optimization of Lead Condition (If Necessary):

    • If the best separation has Rs between 0.8 and 1.5, proceed with optimization.

    • Convert the gradient to an isocratic method. The optimal isocratic co-solvent percentage is typically 5-10% lower than the percentage at which the peaks eluted in the gradient screen.

    • Fine-tune the isocratic percentage, temperature, and back pressure to maximize resolution.

Part 3: Visualized Workflows

Logical Workflow for Troubleshooting Poor HPLC Resolution

This diagram outlines a decision-making process for systematically addressing poor resolution between quinoline isomers in RP-HPLC.

G start Start: Poor Resolution (Rs < 1.5) of Quinoline Isomers check_peak_shape Are peaks symmetrical and narrow? start->check_peak_shape tailing No: Peak Tailing Observed check_peak_shape->tailing No symmetrical Yes: Symmetrical Peaks check_peak_shape->symmetrical Yes cause_silanol Primary Cause: Secondary Silanol Interactions tailing->cause_silanol action_low_ph Action 1: Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) cause_silanol->action_low_ph action_new_column Action 2: Use High-Purity, End-Capped or Polar-Embedded Column action_low_ph->action_new_column end Goal: Resolution Rs ≥ 1.5 action_new_column->end cause_selectivity Primary Cause: Insufficient Selectivity (α ≈ 1) symmetrical->cause_selectivity action_ph Action 1: Change Mobile Phase pH (e.g., from low to high pH) cause_selectivity->action_ph action_organic Action 2: Change Organic Modifier (Acetonitrile ↔ Methanol) action_ph->action_organic action_stationary_phase Action 3: Change Stationary Phase (e.g., C18 → Phenyl-Hexyl) action_organic->action_stationary_phase action_stationary_phase->end

Caption: Decision tree for HPLC troubleshooting.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the same chiral column for both HPLC and SFC? A: Yes, most modern polysaccharide-based CSPs are robust enough for use in both modes. However, the selectivity and even the elution order of enantiomers can be dramatically different between HPLC (especially normal phase) and SFC due to the different nature of the mobile phases and their interactions with the stationary phase. A method developed in one mode is generally not directly transferable to the other without re-optimization.

Q2: My quinoline compound is not soluble in typical reversed-phase mobile phases. What can I do? A: For highly hydrophobic quinoline derivatives, solubility can be a challenge. First, ensure your sample is fully dissolved in a strong organic solvent (like DMSO or DMF) before injection, but keep the injection volume minimal to avoid solvent effects. If solubility in the mobile phase is the issue, SFC is an excellent alternative. Supercritical CO₂ has solvating properties similar to hexane, but the addition of polar co-solvents allows for the elution of a wide range of compounds, often including those with poor aqueous or alcohol solubility.

Q3: Why is temperature an important parameter to control in SFC? A: Temperature, along with pressure, dictates the density of the supercritical fluid mobile phase. Changes in density directly affect the solvating power of the fluid and thus the retention and selectivity of the separation. Maintaining a stable temperature (e.g., 40 °C) is crucial for ensuring reproducible chromatography. While its impact on selectivity is often less dramatic than co-solvent choice, it is still a valuable parameter to adjust during method optimization.

Q4: What are the advantages of SFC over HPLC for preparative-scale purification of quinoline isomers? A: For preparative work, SFC offers significant advantages. The primary mobile phase, CO₂, is inexpensive, non-toxic, and is removed by simple evaporation, which makes product recovery much faster and easier than evaporating large volumes of aqueous or organic HPLC solvents. Additionally, the low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure, leading to faster separation times and higher throughput.

References

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column.
  • SIELC Technologies. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column.
  • LCGC Europe. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Sigma-Aldrich. Developing HPLC Methods.
  • ACS Publications.

Technical Support Center: Addressing Low Cell Permeability in Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimization of Quinoline Scaffold Permeability

Executive Summary: The Quinoline Paradox

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the backbone of antimalarials (chloroquine), kinase inhibitors (lenvatinib), and antibacterial agents. However, they frequently suffer from a "permeability paradox": high potency in biochemical assays but poor performance in cellular or in vivo models.

This discrepancy is often driven by three convergent factors:

  • High Basicity: The quinoline nitrogen (

    
    ) and basic side chains often lead to high ionization at physiological pH (7.4), hindering passive diffusion.
    
  • P-glycoprotein (P-gp) Efflux: Quinolines are frequent substrates for the MDR1 (P-gp) efflux pump, which actively ejects them from cells.[1]

  • Lipophilicity Mismatch: Excessive lipophilicity (

    
    ) leads to membrane entrapment, while high polarity (
    
    
    
    ) prevents entry.

This guide provides a systematic troubleshooting framework to diagnose and resolve these issues.

Diagnostic Workflow: Isolating the Failure Mode

Before altering chemical structure, you must confirm the mechanism of low permeability. Use this decision matrix to guide your experimental strategy.

Troubleshooting Decision Tree

Quinoline_Permeability_Workflow Start Problem: High Potency (Enzyme) Low Potency (Cell) Solubility_Check Check Kinetic Solubility (PBS pH 7.4) Start->Solubility_Check PAMPA Run PAMPA Assay (Passive Diffusion Only) Solubility_Check->PAMPA > 10 µM Soluble_No Fix Solubility First (Formulation/Salt) Solubility_Check->Soluble_No < 10 µM PAMPA_High Passive Diffusion OK Suspect Efflux or Metabolism PAMPA->PAMPA_High Pe > 10^-6 cm/s PAMPA_Low Poor Passive Diffusion (Ionization/Polarity) PAMPA->PAMPA_Low Pe < 10^-6 cm/s Caco2 Run Caco-2 Assay (A -> B and B -> A) Efflux_Ratio Calculate Efflux Ratio (ER) (Papp B-A) / (Papp A-B) Caco2->Efflux_Ratio PAMPA_High->Caco2 Strat_Passive Strategy: Reduce Basicity (pKa) Bioisosteres (CF3) PAMPA_Low->Strat_Passive ER_High ER > 2.0 P-gp Substrate Confirmed Efflux_Ratio->ER_High ER_Low ER < 2.0 Low Intrinsic Permeability Efflux_Ratio->ER_Low Strat_Efflux Strategy: Reduce H-Bond Donors Steric Hindrance at N ER_High->Strat_Efflux ER_Low->Strat_Passive

Figure 1: Diagnostic logic flow for identifying the root cause of low cellular permeability in quinoline compounds.

Technical Solutions & Chemical Modifications

Issue A: High Ionization (The pH Trap)

Mechanism: At pH 7.4, basic amines exist largely as cations, which cannot traverse the lipophilic bilayer. Diagnosis: Low PAMPA permeability at pH 7.4 but high at pH 9.0.

Optimization Strategies:

  • Electron-Withdrawing Groups (EWG): Introduce EWGs (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) at the C-2 or C-4 position of the quinoline ring. This withdraws electron density from the ring nitrogen, lowering its
    
    
    and increasing the fraction of neutral species at physiological pH [1].
  • Bioisosteres: Replace highly basic side-chain amines with less basic heterocycles (e.g., morpholine, oxetane) or mask them as prodrugs.

ModificationEffect on pKa (approx)Impact on Permeability
Parent (4-methylquinoline) ~5.2Moderate
4-CF3 substitution ~3.8High (Remains neutral at pH 7.4)
4-Methoxy substitution ~5.0Moderate/Low
Issue B: P-glycoprotein (P-gp) Efflux

Mechanism: P-gp recognizes H-bond donors (HBD) and planar aromatic systems. Diagnosis: Caco-2 Efflux Ratio (ER) > 2.0.

Optimization Strategies:

  • N-Methylation: Mask amide nitrogens to reduce HBD count.

  • Steric Shielding: Introduce bulky groups (e.g., ortho-methyl or ortho-chloro) near the quinoline nitrogen or linker regions to disrupt P-gp binding interactions without affecting target potency [2].

  • Fluorination: Strategic fluorine substitution can alter the dipole moment and reduce H-bond acceptor capability, lowering P-gp affinity [3].

Frequently Asked Questions (FAQs)

Q1: My compound works in enzyme assays (IC50 = 5 nM) but shows no activity in cells (EC50 > 10 µM). Is this permeability or metabolism? A: This "potency cliff" is a classic sign of permeability or efflux failure.

  • Action: Check the Cellular Shift Assay. Co-treat cells with a P-gp inhibitor (e.g., Verapamil 10 µM). If potency improves significantly (e.g., EC50 drops to 50 nM), your compound is a P-gp substrate. If not, run a metabolic stability assay (microsomes).

Q2: Should I use PAMPA or Caco-2 for initial screening? A: Use PAMPA for high-throughput "triage" of passive permeability. It is cheaper and faster. However, PAMPA cannot detect active efflux. Use Caco-2 or MDCK-MDR1 for lead optimization to catch P-gp liability early [4].

Q3: How do I improve permeability without losing solubility? A: This is the "optimization tug-of-war." Increasing lipophilicity (LogP) helps permeability but hurts solubility.

  • Solution: Aim for a LogD (pH 7.4) between 1 and 3 . Use "Solubility-Permeability Sweet Spot" groups like oxetanes or spirocycles , which lower lipophilicity (improving solubility) while reducing planarity (improving permeability) [5].

Validated Experimental Protocols

Protocol A: PAMPA Assay for Quinoline Bases

Standard PAMPA may fail for basic quinolines due to lipid interaction. Use this modified protocol.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Buffer: PBS adjusted to pH 7.4.

Step-by-Step:

  • Preparation: Dissolve test compound in DMSO (10 mM stock). Dilute to 50 µM in PBS (pH 7.4).

  • Membrane Coating: Carefully pipette 5 µL of Lipid Solution onto the filter of the donor plate. Wait 2 mins for evaporation.

  • Loading:

    • Add 150 µM of test compound solution to Donor wells.

    • Add 300 µL of blank PBS to Acceptor wells.

  • Assembly: Sandwich the plates (Donor on top of Acceptor).

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (critical to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both wells using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    = filter area,
    
    
    = volume,
    
    
    = time.
Protocol B: P-gp Efflux Confirmation (Caco-2)

Use to confirm if your quinoline is being pumped out.

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Setup: Prepare two conditions:

    • A: Compound alone (10 µM).

    • B: Compound (10 µM) + Verapamil (50 µM, P-gp inhibitor).

  • Transport: Measure transport in both directions (Apical

    
     Basolateral and Basolateral 
    
    
    
    Apical) for 2 hours.
  • Interpretation:

    • Calculate Efflux Ratio (

      
      ).
      
    • If

      
       and 
      
      
      
      , your compound is a definitive P-gp substrate.

Visualizing the Mechanism

P-gp Efflux & Inhibition Strategy

Pgp_Mechanism cluster_cell Cell Membrane (Lipid Bilayer) Pgp P-glycoprotein (MDR1) Efflux Pump Drug_Out Ejected Compound (Extracellular) Pgp->Drug_Out ATP-Driven Efflux Drug_In Quinoline Compound (Intracellular) Drug_In->Pgp Binds to Active Site Inhibitor Inhibitor (e.g., Verapamil) Blocks Binding Site Inhibitor->Pgp Competitive Inhibition Modification Chemical Modification (Reduce H-Bonds/Basicity) Modification->Drug_In Reduces Affinity

Figure 2: Mechanism of P-glycoprotein mediated efflux and intervention points. Inhibitors block the pump, while chemical modifications reduce the compound's affinity for the transporter.

References

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel Quinoline Compound Derivatives of NSC23925 as Potent Reversal Agents Against P-Glycoprotein-Mediated Multidrug Resistance. Frontiers in Pharmacology. [Link]

  • Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry. [Link]

  • Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. AAPS PharmSciTech. [Link]

Sources

Technical Support Center: Storage and Handling of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine during storage. By understanding the potential degradation pathways and implementing proper handling procedures, users can ensure the integrity and reliability of their experimental results.

Introduction

1-(8-bromoquinolin-4-yl)-N-methylmethanamine is a key intermediate in the synthesis of various biologically active compounds. The stability of this compound is critical for the successful outcome of multi-step syntheses and for obtaining accurate biological data. This guide outlines the primary factors that can lead to its degradation and provides practical solutions for its preservation.

Troubleshooting Guide: Common Degradation Issues

Users may encounter several indicators of compound degradation. This section provides a systematic approach to identifying and addressing these issues.

Observation Potential Cause Recommended Action & Explanation
Discoloration (Yellowing to Brown) Oxidation: The quinoline ring system and the secondary amine are susceptible to oxidation, which can be accelerated by exposure to air and light. This process can lead to the formation of N-oxides and other colored byproducts.Inert Atmosphere Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Light Protection: Use amber vials or wrap containers in aluminum foil to prevent photo-oxidation.[1]
Appearance of Precipitate or Cloudiness in Solution Hydrolysis/Low Solubility of Degradants: The bromoquinoline moiety can undergo slow hydrolysis in the presence of moisture, potentially leading to the formation of less soluble hydroxo-substituted quinolines. Degradation products may also have lower solubility in the chosen solvent.Dessicated Storage: Store the solid compound in a desiccator over a suitable drying agent (e.g., silica gel or phosphorus pentoxide) to prevent moisture absorption. Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
Inconsistent Biological Activity or Reduced Potency Formation of Inactive Degradants: Degradation through oxidation, hydrolysis, or photolysis can alter the chemical structure of the compound, leading to a loss of its intended biological activity.Purity Assessment: Regularly assess the purity of the compound using analytical techniques such as HPLC-UV before use. Fresh Solutions: Prepare solutions fresh for each experiment to minimize degradation in solution.
Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS) Chemical Degradation: The emergence of new peaks is a direct indication of the formation of degradation products.Characterize Degradants: If feasible, use LC-MS to identify the mass of the degradation products to infer their structure and the degradation pathway. Review Storage Conditions: Re-evaluate storage and handling procedures to identify and mitigate the cause of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 1-(8-bromoquinolin-4-yl)-N-methylmethanamine?

For long-term storage, the solid compound should be stored at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). To prevent hydrolysis, it is crucial to store it in a desiccated environment.

Q2: How should I handle the compound when weighing and preparing solutions?

To minimize exposure to air and moisture, it is recommended to handle the compound in a glove box or a controlled humidity environment. If this is not possible, work quickly and reseal the container promptly. Use spatulas and weighing boats that are clean and dry.

Q3: What are the primary degradation pathways for this compound?

The main degradation pathways are anticipated to be:

  • Oxidation: The secondary amine can be oxidized to a hydroxylamine or nitrone, and the quinoline nitrogen can be oxidized to an N-oxide.[2][3]

  • Hydrolysis: The bromine atom on the quinoline ring can undergo nucleophilic substitution by water, especially at elevated temperatures or non-neutral pH, to form the corresponding 8-hydroxyquinoline derivative.[4][5]

  • Photodegradation: The carbon-bromine bond is susceptible to cleavage upon exposure to UV light, which can initiate radical reactions and lead to debromination or other complex rearrangements.[6][7]

Q4: Can I store solutions of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine?

It is highly recommended to prepare solutions fresh before each use. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C in a tightly sealed vial, protected from light. The stability of the compound in solution is solvent-dependent and should be experimentally verified if stored for an extended period.

Q5: How can I check the purity of my stored compound?

The purity of the compound can be assessed using High-Performance Liquid Chromatography with UV detection (HPLC-UV). A shift in the retention time of the main peak or the appearance of new peaks compared to a reference standard indicates degradation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify potential degradation products.

Proposed Degradation Pathways

The following diagram illustrates the likely degradation pathways of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine based on the chemical reactivity of its functional groups.

G cluster_main 1-(8-bromoquinolin-4-yl)-N-methylmethanamine cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis A 1-(8-bromoquinolin-4-yl)-N-methylmethanamine B Quinoline N-oxide derivative A->B [O] (e.g., air, peroxide) C Hydroxylamine/Nitrone derivative A->C [O] (e.g., air, peroxide) D 1-(8-hydroxyquinolin-4-yl)-N-methylmethanamine A->D H₂O E Debrominated derivative A->E hv (UV light)

Caption: Proposed degradation pathways for 1-(8-bromoquinolin-4-yl)-N-methylmethanamine.

Experimental Protocols

Protocol 1: Stability Assessment of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.

Materials:

  • 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a portion of the stock solution at 60°C, protected from light, for 24 hours.

    • Photodegradation: Expose a portion of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Control: Keep a portion of the stock solution at 2-8°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2 for an example).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Calculate the percentage of degradation by the decrease in the peak area of the parent compound and the formation of new peaks.

Protocol 2: Example HPLC-UV Method for Purity Analysis

This is a general-purpose HPLC method that can be optimized for specific equipment and requirements.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the compound in the mobile phase B (acetonitrile with 0.1% formic acid) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.

Stability Assessment Workflow

The following diagram illustrates the workflow for conducting a stability assessment of the compound.

G A Prepare Stock Solution (1 mg/mL) B Aliquot for Stress Conditions A->B C Control (2-8°C, dark) B->C D Acid Hydrolysis (0.1 M HCl, 60°C) B->D E Base Hydrolysis (0.1 M NaOH, 60°C) B->E F Oxidation (3% H₂O₂, RT) B->F G Thermal Stress (60°C, dark) B->G H Photostability (ICH Q1B) B->H I Sample Preparation (Neutralization, Dilution) C->I D->I E->I F->I G->I H->I J HPLC-UV Analysis I->J K Data Analysis & Comparison J->K

Caption: Workflow for stability assessment of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines.
  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and hydroxide ions.
  • Chemistry LibreTexts. (2023, January 22). What is Nucleophilic Substitution?
  • Chemistry LibreTexts. (2021, July 31). Oxidation of Amines.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Piovan, L., et al. (2011). N-Demethylation by Whole Cells of A. terreus. Food Technology and Biotechnology, 49(4), 460–464.
  • Quinoline. In Wikipedia.
  • Raftery, M. J., & Gryn'ova, G. (2016). Evidence for concerted ring opening and C–Br bond breaking in UV-excited bromocyclopropane. The Journal of Chemical Physics, 144(24), 244307.
  • Raut, B. (2020, October 31). Reactions of Quinoline [Video]. YouTube.
  • Scientific.Net. (2013, May 27). The Study of Bond Selective Photochemistry in CH2BrCl.
  • Suliman, F. O., et al. (n.d.). Solvolytic elimination and hydrolysis promoted by an aromatic hydroxy-group. Part 2. The hydrolysis of 2-bromo-4-dibromomethylphenol in 95% 1,4-dioxane. Journal of the Chemical Society, Perkin Transactions 2.
  • Thakur, G. S., et al. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Vione, D., et al. (2018).
  • Wikipedia. (n.d.). N-Methylmethanimine.
  • Zuman, P., & Shah, B. (1994). Photochemical weakening/breaking of Carbon-Chlorine bonds.... mechanism of action? Sciencemadness.org.

Sources

Enhancing the selectivity of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine for its target

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Topic: Enhancing the Selectivity of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (CAS: 1190322-58-7) for its Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Type: Technical Troubleshooting Guide & FAQ

Core Directive: The Selectivity Challenge

1-(8-bromoquinolin-4-yl)-N-methylmethanamine is a privileged scaffold in medicinal chemistry. Its core structure—an 8-bromoquinoline fused with a basic 4-aminomethyl side chain—positions it as a potent lead for targets requiring a planar aromatic intercalator or a hinge-binding motif, such as Serotonin Receptors (5-HT2C) , Kinases (e.g., CLK1, DYRK1A) , or Epigenetic Erasers (KDM4) .

However, the "privileged" nature of the quinoline ring is a double-edged sword: it often binds promiscuously to off-targets like 5-HT2A, hERG channels, or structurally homologous kinases. Enhancing selectivity requires a rigorous Structure-Activity Relationship (SAR) strategy that exploits the unique electronic and steric properties of the 8-bromo substituent and the 4-position amine.

This guide provides a self-validating workflow to transition this scaffold from a "dirty" hit to a selective lead.

Troubleshooting & Optimization FAQs

Category A: Medicinal Chemistry & SAR Optimization

Q1: My compound shows high potency but poor selectivity against homologous targets (e.g., 5-HT2A vs. 5-HT2C). How do I fix this? A: The lack of selectivity often stems from the flexibility of the N-methylmethanamine side chain.

  • The Mechanism: The flexible side chain allows the amine to adopt multiple conformations, fitting into the binding pockets of both the desired target and its homologs.

  • The Fix: Conformational Restriction.

    • Cyclization: Constrain the N-methylmethanamine into a rigid ring system (e.g., pyrrolidine or piperidine fused to the quinoline or spiro-linked). This reduces the entropic penalty of binding and can clash with non-conserved residues in the off-target pocket.

    • Linker Modification: Shorten or lengthen the methylene linker. Even a single carbon change can alter the vector of the basic nitrogen, disrupting interactions with the conserved Asp/Glu residue in the off-target.

Q2: What is the specific role of the 8-bromo group, and should I modify it? A: The 8-bromo substituent is a critical "selectivity filter."

  • Halogen Bonding: In many targets (e.g., kinases like CK2 or GPCRs), the 8-bromo group forms a directed halogen bond with a backbone carbonyl oxygen. This interaction is highly directional and distance-dependent.

  • Steric Occlusion: The large Van der Waals radius of bromine (1.85 Å) can sterically clash with residues in the off-target that are bulkier than those in the primary target.

  • Actionable Step: If selectivity is poor, screen an 8-position library :

    • Small/Electronegative: F, Cl (Tests steric tolerance).

    • Large/Lipophilic: I, CF3 (Tests hydrophobic pocket depth).

    • Donor/Acceptor: OMe, CN (Tests electronic requirements).

Q3: We are observing hERG inhibition (cardiotoxicity signal). Is this intrinsic to the scaffold? A: Yes, 4-aminoquinolines are notorious hERG blockers due to π-stacking interactions with Phe656 in the hERG pore.

  • Troubleshooting Protocol:

    • Reduce LogP: The 8-bromo group adds significant lipophilicity (π = +0.86). Replace the N-methyl group with a polar motif (e.g., hydroxyethyl, oxetane) to lower LogP below 3.0.

    • pKa Modulation: The basicity of the secondary amine (approx pKa 9-10) drives hERG binding. Electron-withdrawing groups on the quinoline ring (e.g., 6-CN) can lower the pKa of the 4-amino group, reducing hERG affinity without abolishing target binding.

Category B: Experimental Validation

Q4: Our biochemical IC50 values do not correlate with cellular EC50s. Why? A: This discrepancy typically arises from lysosomal trapping or efflux .

  • Diagnosis: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine is a lipophilic weak base (LWB). It can passively diffuse into acidic lysosomes (pH ~5), become protonated, and get trapped, reducing the effective cytosolic concentration.

  • Validation Step: Run the cellular assay in the presence of Ammonium Chloride (10 mM) or Bafilomycin A1 . If potency improves, lysosomal trapping is the culprit.

  • Solution: Lower the pKa of the amine or increase polarity to reduce lysosomotropism.

Q5: How do I definitively prove "Target Engagement" in cells? A: Do not rely solely on phenotypic killing or reporter assays. Use a Cellular Thermal Shift Assay (CETSA) .

  • Protocol: Treat cells with the compound, heat shock at varying temperatures, lyse, and detect the target protein via Western Blot. A shift in the melting temperature (

    
    ) confirms the compound binds and stabilizes the target in the complex cellular environment.
    

Strategic Visualization

SAR Optimization Logic for 8-Bromoquinolines

The following diagram illustrates the decision tree for optimizing the scaffold based on specific liability data.

SAR_Optimization Start Lead: 1-(8-bromoquinolin-4-yl)- N-methylmethanamine Selectivity_Issue Problem: Poor Selectivity (Hits Off-Targets) Start->Selectivity_Issue hERG_Issue Problem: hERG Toxicity (QT Prolongation) Start->hERG_Issue Potency_Issue Problem: Low Potency (Weak Binding) Start->Potency_Issue Rigidify Strategy: Conformational Restriction (Cyclize Side Chain) Selectivity_Issue->Rigidify Flexible Binding? Halogen_Scan Strategy: 8-Position Scan (Cl, F, CF3, OMe) Selectivity_Issue->Halogen_Scan Steric Clash? Lower_LogP Strategy: Reduce Lipophilicity (Add Polar Groups) hERG_Issue->Lower_LogP High LogP? Lower_pKa Strategy: Modulate Basicity (EWG at C6/C3) hERG_Issue->Lower_pKa High pKa? Linker_Opt Strategy: Linker Length (Expand/Contract CH2) Potency_Issue->Linker_Opt Validation Validation: Binding Assay + CETSA Rigidify->Validation Halogen_Scan->Validation Lower_LogP->Validation Lower_pKa->Validation Linker_Opt->Validation

Caption: Decision matrix for optimizing the 8-bromoquinoline scaffold based on selectivity, toxicity, and potency readouts.

Experimental Protocols

Protocol A: Competitive Binding Assay (Radioligand Displacement)

Purpose: To determine the affinity (


) of the compound for the target vs. off-targets.
  • Preparation :

    • Membranes : Prepare cell membranes expressing the target (e.g., HEK293-5HT2C).

    • Radioligand : Use [3H]-Mesulergine (for 5-HT2C) or [33P]-ATP (for Kinases).

    • Buffer : 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Incubation :

    • Mix 50 µL Membrane prep + 50 µL Radioligand (

      
       concentration) + 50 µL Test Compound (10-point dilution series).
      
    • Incubate for 60 min at 25°C (equilibrium).

  • Termination :

    • Harvest onto GF/B filter plates using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Analysis :

    • Dry plates, add scintillant, and count in a MicroBeta counter.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm target engagement in intact cells.

  • Treatment : Seed cells in 6-well plates. Treat with 10 µM compound or DMSO for 1 hour.

  • Harvest : Trypsinize, wash with PBS, and resuspend in kinase buffer with protease inhibitors.

  • Thermal Challenge : Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (e.g., 40–65°C) for 3 minutes.

  • Lysis : Cool to RT, lyse with freeze-thaw cycles (3x) or NP-40 buffer. Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.

  • Detection : Run the supernatant on SDS-PAGE. Blot for the target protein.

  • Result : The compound should shift the aggregation temperature (

    
    ) higher compared to DMSO control.
    

Quantitative Data Summary: Selectivity Benchmarks

When optimizing this scaffold, aim for the following selectivity windows to ensure safety and efficacy.

ParameterTarget ValueRationale
Selectivity Index (SI) > 50-foldRatio of

(Off-target) /

(Target). 100x is preferred for CNS drugs.
hERG Margin > 30-fold

(hERG) /

. Prevents QT prolongation.
Lipophilicity (LogD) 1.5 – 3.0Optimal for CNS penetration and metabolic stability.
Ligand Efficiency (LE) > 0.3 kcal/mol/HAEnsures potency is driven by specific interactions, not just lipophilicity.

References

  • Lead Sciences . (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine - Product Information. Retrieved February 3, 2026, from [Link]

  • Ökten, S., et al. (2016).[1] Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved February 3, 2026, from [Link]

  • PubChem . (2025). 8-Bromo-4-methylisoquinoline (Compound Summary). National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • ResearchGate . (2025). Structure Activity Relationship (SAR) of 8-substituted quinoline derivatives. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine and Established Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the novel investigational compound, 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, with well-characterized topoisomerase inhibitors: Camptothecin, Etoposide, and Doxorubicin. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anticancer agents.

Introduction: The Critical Role of Topoisomerases in Cancer Therapy

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome arising during critical cellular processes such as DNA replication, transcription, and recombination.[1][2] They function by transiently cleaving and religating DNA strands, allowing for the management of DNA supercoiling and the untangling of chromosomes.[1][3] Due to their indispensable role, particularly in rapidly proliferating cancer cells, topoisomerases have become validated and highly successful targets for chemotherapy.[1][4]

Topoisomerase inhibitors are broadly classified into two categories based on their target:

  • Topoisomerase I (Top1) inhibitors: These agents target the enzyme responsible for creating single-strand breaks in DNA.[1][5]

  • Topoisomerase II (Top2) inhibitors: These compounds target the enzyme that generates transient double-strand breaks.[1][5]

This guide will delve into the mechanisms of established inhibitors and provide a framework for evaluating the potential of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a novel agent in this class.

Profiles of Known Topoisomerase Inhibitors

A thorough understanding of existing drugs provides a crucial benchmark for evaluating new chemical entities.

Camptothecin: The Archetypal Topoisomerase I Poison

Discovered in 1966 from the bark of Camptotheca acuminata, Camptothecin (CPT) and its analogs (e.g., Topotecan, Irinotecan) are potent anticancer agents.[][7]

  • Mechanism of Action: CPT does not inhibit the catalytic activity of Top1 directly. Instead, it acts as a "topoisomerase poison" by stabilizing the covalent intermediate formed between Top1 and DNA, known as the "cleavage complex".[4][][8] This stabilization prevents the enzyme from religating the cleaved DNA strand.[4][] When a replication fork collides with this trapped complex, it leads to the formation of a lethal double-strand break, ultimately triggering apoptosis.[][8]

Etoposide: A Podophyllotoxin Derivative Targeting Topoisomerase II

Etoposide is a semi-synthetic derivative of podophyllotoxin, a natural product from the Mayapple plant.[9][10] It is a cornerstone therapy for various malignancies, including lung and testicular cancers.[10][11][12]

  • Mechanism of Action: Similar to CPT, etoposide is a topoisomerase poison. It specifically targets Topoisomerase II, stabilizing the cleavage complex where the enzyme is covalently bonded to both strands of the DNA.[11][13][14] This prevents the religation of the double-strand break, leading to an accumulation of DNA damage and the induction of apoptosis.[13][14]

Doxorubicin: A Multifaceted Anthracycline

Doxorubicin is a powerful anthracycline antibiotic used in the treatment of a wide range of cancers.[15][16] Its clinical utility is, however, limited by significant side effects, most notably cardiotoxicity.[17]

  • Mechanism of Action: Doxorubicin possesses a dual mechanism of action. It intercalates into the DNA, physically obstructing the replication and transcription machinery.[18][19] Concurrently, it inhibits Topoisomerase II activity, contributing to the formation of stable cleavage complexes and DNA strand breaks.[18][19]

The Investigational Compound: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Herein, we introduce 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, a novel synthetic compound featuring a quinoline scaffold. Its chemical structure is presented below.

Chemical Structure:

  • Name: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

  • CAS No: 1190322-58-7

  • Formula: C₁₁H₁₁BrN₂[20]

The quinoline ring is a privileged scaffold in medicinal chemistry and is present in several compounds known to interact with DNA and topoisomerases. Based on this structural feature, we hypothesize that 1-(8-bromoquinolin-4-yl)-N-methylmethanamine may function as a topoisomerase inhibitor. Its precise mechanism—whether it targets Top1, Top2, or both, and whether it acts as a catalytic inhibitor or a poison—must be determined experimentally.

Comparative Analysis of Mechanisms and Properties

The following table summarizes the key characteristics of the established inhibitors and the posited properties of our investigational compound.

FeatureCamptothecinEtoposideDoxorubicin1-(8-bromoquinolin-4-yl)-N-methylmethanamine (Hypothetical)
Primary Target Topoisomerase I[]Topoisomerase II[11]Topoisomerase II[18]To be determined (Potentially Top1 or Top2)
Mechanism of Action Poison: Stabilizes the Top1-DNA cleavage complex[4][21]Poison: Stabilizes the Top2-DNA cleavage complex[13][21]DNA Intercalation & Top2 Poison[18][19]To be determined (Hypothesized to be a poison)
Chemical Class Quinoline Alkaloid[]Podophyllotoxin Derivative[9]Anthracycline[18]Bromoquinoline
Origin Natural Product[]Semi-synthetic[9]Natural Product (Streptomyces)Synthetic
Reported IC₅₀ (Enzymatic) ~1 µM (varies by assay)~50-100 µM (varies by assay)[22]~1-10 µM (varies by assay)To be determined
Reported IC₅₀ (Cellular) 10-100 nM (varies by cell line)[23]0.5-5 µM (varies by cell line)[23]50-500 nM (varies by cell line)To be determined

Experimental Protocols for Comparative Evaluation

To rigorously assess the potential of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine as a topoisomerase inhibitor, a series of well-defined experiments are required. The following protocols provide a self-validating system for characterization.

Topoisomerase I DNA Relaxation Assay
  • Principle: This assay determines if a compound inhibits the catalytic activity of Top1. Top1 relaxes supercoiled plasmid DNA. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be resolved by agarose gel electrophoresis.[24]

  • Methodology:

    • Reaction Setup: In a microcentrifuge tube, combine reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (dissolved in DMSO) or DMSO control.[24]

    • Enzyme Addition: Add purified human Topoisomerase I to initiate the reaction. Include a negative control with no enzyme.

    • Incubation: Incubate the reactions at 37°C for 30 minutes.[24]

    • Termination: Stop the reaction by adding a stop solution containing SDS and Proteinase K to digest the enzyme.

    • Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 85V for 2 hours.[25]

    • Visualization: Stain the gel with ethidium bromide, destain, and visualize under UV light.[25] Supercoiled DNA will migrate faster than relaxed DNA.

Topoisomerase II DNA Cleavage Assay
  • Principle: This assay determines if a compound acts as a Top2 poison by stabilizing the cleavage complex. The addition of a strong denaturant (SDS) traps the complex, and subsequent protein digestion reveals linearized plasmid DNA (from single cleavage events) or fragmented DNA, which can be visualized on a gel.[26]

  • Methodology:

    • Reaction Setup: Combine reaction buffer (containing ATP), supercoiled plasmid DNA, and varying concentrations of the test compound or a known poison like etoposide.[26]

    • Enzyme Addition: Add purified human Topoisomerase IIα.

    • Incubation: Incubate at 37°C for 30 minutes.[26]

    • Complex Trapping: Add 0.2% SDS and 0.1 mg/ml Proteinase K and incubate for a further 30 minutes at 37°C to trap the cleavage complex and digest the enzyme.[26]

    • Termination and Extraction: Stop the reaction and extract proteins.[26]

    • Electrophoresis: Analyze the DNA products on a 1% agarose gel. An increase in the linear form of the plasmid indicates the stabilization of the cleavage complex.

MTT Cell Viability Assay
  • Principle: This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[27]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate and allow them to adhere overnight.[28]

    • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include untreated and vehicle (DMSO) controls.

    • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[27]

    • Solubilization: Carefully remove the media and add a solubilizing agent like DMSO to dissolve the formazan crystals.[27]

    • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570-595 nm using a microplate reader.[29]

    • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[29]

Visualizing Mechanisms and Workflows

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Topoisomerase_Inhibition_Mechanism cluster_Top1 Topoisomerase I Cycle cluster_Top2 Topoisomerase II Cycle Top1_DNA Top1 + Supercoiled DNA Top1_Cleavage Top1-DNA Cleavage Complex (Single-strand break) Top1_DNA->Top1_Cleavage Cleavage Top1_Religation Religation Top1_Cleavage->Top1_Religation Rotation Relaxed_DNA1 Relaxed DNA Top1_Religation->Relaxed_DNA1 Top2_DNA Top2 + Supercoiled DNA Top2_Cleavage Top2-DNA Cleavage Complex (Double-strand break) Top2_DNA->Top2_Cleavage Cleavage + ATP Top2_Religation Religation Top2_Cleavage->Top2_Religation Strand Passage Relaxed_DNA2 Relaxed DNA Top2_Religation->Relaxed_DNA2 CPT Camptothecin CPT->Top1_Cleavage Traps Complex Etoposide Etoposide Etoposide->Top2_Cleavage Traps Complex

Caption: Mechanism of Topoisomerase I and II and their inhibition.

Experimental_Workflow Start Novel Compound: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine Top1_Assay Topoisomerase I Relaxation Assay Start->Top1_Assay Top2_Assay Topoisomerase II Cleavage Assay Start->Top2_Assay MTT_Assay MTT Cytotoxicity Assay Start->MTT_Assay Decision1 Inhibits Top1? Top1_Assay->Decision1 Decision2 Poisons Top2? Top2_Assay->Decision2 Decision3 Cytotoxic? MTT_Assay->Decision3 Decision1->Decision2 Yes Inactive Compound Inactive Decision1->Inactive No Decision2->Decision3 Yes Decision2->Inactive No Conclusion Characterize as Top1/Top2 Inhibitor/Poison Decision3->Conclusion Yes Decision3->Inactive No

Caption: Workflow for characterizing a novel topoisomerase inhibitor.

Conclusion and Future Directions

The established topoisomerase inhibitors—Camptothecin, Etoposide, and Doxorubicin—represent different chemical classes and mechanisms of action, providing a robust baseline for comparison. The novel compound, 1-(8-bromoquinolin-4-yl)-N-methylmethanamine, possesses a quinoline core, suggesting potential activity against topoisomerases.

The experimental framework detailed in this guide provides a clear path to elucidating its specific target, mechanism of action, and cytotoxic potency. Successful identification of this compound as a topoisomerase poison would warrant further investigation, including studies to determine its selectivity for cancer cells over normal cells, its potential for overcoming drug resistance mechanisms, and its in vivo efficacy in preclinical cancer models. This systematic approach is fundamental to the rational development of the next generation of topoisomerase-targeted cancer therapies.

References

  • EBSCO. (n.d.). Topoisomerase inhibitors. Research Starters: Health and Medicine.
  • Pharmaguideline. (n.d.). Camptothecin: Definition, Structure, Synthesis, Mechanism of Action and Uses.
  • YouTube. (2025, June 4). How does Doxorubicin ('Red Devil') Cancer Treatment Work?.
  • YouTube. (2025, January 29). 08 Medicine of the week: Etoposide.
  • MedchemExpress.com. (n.d.). Topoisomerase IV inhibitor 1.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • National Center for Biotechnology Information. (n.d.). Doxorubicin. StatPearls.
  • ResearchGate. (n.d.). Similarities across Top1 inhibitors and Top2 inhibitors and.... Download Table.
  • International Journal of Advanced Biological and Biomedical Research. (2014, August 30). Topoisomerase Inhibitors and Types of Them.
  • YouTube. (2025, March 23). Topoisomerase Inhibitors for Researchers.
  • YouTube. (2021, October 15). Cell Viability and Cytotoxicity determination using MTT assay.
  • National Center for Biotechnology Information. (n.d.). DNA cleavage assay for the identification of topoisomerase I inhibitors. PMC.
  • National Center for Biotechnology Information. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC.
  • National Center for Biotechnology Information. (2020, September 12). Topoisomerase Inhibitors. LiverTox.
  • National Center for Biotechnology Information. (n.d.). Molecular mechanisms of etoposide. PMC.
  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay.
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Lead Sciences. (n.d.). 1-(8-Bromoquinolin-4-yl)-N-methylmethanamine.
  • Inspiralis Ltd. (n.d.). Cleavage Assays. Technical Information.
  • Wikipedia. (n.d.). Camptothecin.
  • Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay.
  • National Center for Biotechnology Information. (2024, January 30). Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage. PMC.
  • LGC Standards. (n.d.). Etoposide: History and mechanism of action.
  • YouTube. (2025, April 8). MTT Assay.
  • MDPI. (2023, October 13). Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents.
  • Wikipedia. (n.d.). Doxorubicin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Etoposide?.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Camptothecin?.
  • YouTube. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview.
  • National Center for Biotechnology Information. (2013, June 1). Topoisomerase Assays. PMC.
  • National Center for Biotechnology Information. (2023, July 4). Etoposide. StatPearls.
  • Oncotarget. (n.d.). Important differences between topoisomerase-I and -II targeting agents.
  • YouTube. (2022, May 21). How Topoisomerase works? | Animated biology.
  • MDPI. (n.d.). Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase.
  • YouTube. (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line.

Sources

A Comparative Analysis of the Cytotoxicity of Substituted Quinolines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, is a cornerstone in the development of new therapeutic agents.[1][2] Its bicyclic structure, formed by the fusion of a benzene ring to a pyridine ring, provides a versatile scaffold for medicinal chemists.[1] Quinoline and its derivatives exhibit a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2] In the realm of oncology, quinoline derivatives have demonstrated significant potential by targeting various cellular mechanisms to inhibit cancer cell growth and proliferation.[1][3][4] These mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis (the formation of new blood vessels that feed a tumor), and disrupting cell migration.[3][4] This guide provides a comparative analysis of the cytotoxicity of substituted quinolines, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy.

Structure-Activity Relationship: How Substituents Modulate Cytotoxicity

The cytotoxic potency of quinoline derivatives is profoundly influenced by the nature and position of substituent groups on the quinoline ring. Understanding these structure-activity relationships is critical for the rational design of more effective anticancer agents.

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, often enhances cytotoxic activity.[5] For instance, studies on quinoline–thiazolidinone hybrids have shown that electron-withdrawing substituents, particularly at the para-position of an attached aromatic ring, improve antiplasmodial activity, a finding that often correlates with anticancer potential.[5]

  • Position of Substitution: The position of substituents on the quinoline scaffold is a key determinant of biological activity. For example, a comparison between quinolin-4-yl-substituted and quinolin-3-yl-substituted compounds revealed that the former possessed cytotoxic activity and was a more effective and selective inhibitor of cyclin-dependent kinases (CDKs), while the latter was devoid of such activity.[3] Similarly, substitutions at the C-2 and C-4 positions have been shown to enhance the DNA-binding affinity of topoisomerase inhibitors.[5]

  • Lipophilicity and Electronic Effects: The cytotoxicity of certain series of synthesized quinoline compounds has been found to be dependent on the electronic effects and lipophilicity (the ability to dissolve in fats, oils, and lipids) of substituents.[3] A delicate balance of these properties is often required to optimize drug absorption, distribution, metabolism, and excretion (ADME) profiles, alongside potent cytotoxicity.

Mechanisms of Quinoline-Induced Cytotoxicity

Substituted quinolines exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes.

DNA Intercalation and Topoisomerase Inhibition

A primary mechanism of action for many quinoline derivatives is their ability to intercalate into DNA, disrupting the replication and transcription processes.[3] This interference with DNA can lead to permanent damage and trigger apoptotic cell death.[3]

Furthermore, many of these compounds act as topoisomerase inhibitors.[1][2][3] Topoisomerases are essential enzymes that manage the topological state of DNA during replication.[6] Topoisomerase "poisons" stabilize the transient cleavable complex formed between the enzyme and DNA, leading to DNA strand breaks and the initiation of apoptosis.[3][6][7] For example, certain pyrazolo[4,3-f]quinoline derivatives have been shown to be potent inhibitors of topoisomerase I and IIα.[8][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Mechanism of Topoisomerase Inhibition by Substituted Quinolines", shape=plaintext]

Induction of Oxidative Stress

Some quinoline derivatives can induce cytotoxicity by generating reactive oxygen species (ROS) within cancer cells.[10][11] ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[10][11] This mechanism is particularly relevant as cancer cells often have a higher basal level of oxidative stress compared to normal cells, making them more susceptible to further ROS induction.[10] The antioxidant properties of some quinoline derivatives can also play a role in modulating cellular redox balance, which can be harnessed for therapeutic benefit.[12][13]

Cell Cycle Arrest and Apoptosis Induction

Substituted quinolines can disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints, such as the G2/M phase.[14][15] This prevents cancer cells from dividing and proliferating.[16][17] Following cell cycle arrest, these compounds can trigger the intrinsic or extrinsic pathways of apoptosis.[15][18] For instance, some quinoline-chalcone derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis by depolarizing mitochondria and generating ROS.[14][19] This apoptotic induction is often mediated by the up-regulation of pro-apoptotic proteins like Bax and caspases and the down-regulation of anti-apoptotic proteins like Bcl-2.[15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [label="Quinoline-Induced Cell Cycle Arrest and Apoptosis", shape=plaintext]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of selected substituted quinoline derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-chalcone 12eMGC-803 (Gastric)1.38[14][19]
HCT-116 (Colon)5.34[14][19]
MCF-7 (Breast)5.21[14][19]
Quinoline chalcone 6HL60 (Leukemia)0.59[14]
Pyrazolo[4,3-f]quinoline 2EVarious< 8[8]
Pyrazolo[4,3-f]quinoline 2PVarious< 8[8]
4-Quinoline thiosemicarbazoneMCF-7 (Breast)0.82[2]

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[20][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20][21]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="MTT Assay Workflow", shape=plaintext]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the substituted quinoline compounds for 24 to 72 hours.[22]

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[20]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).[20]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.[23] The intensity of the purple color is directly proportional to the number of viable cells.[23]

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is another common method to quantify cytotoxicity. It measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[24][25]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate and culture cells in a 96-well plate and treat with the test compounds as in the MTT assay.[24]

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains a tetrazolium salt.[24][25]

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the generated formazan at 490 nm.[25] The amount of color change is proportional to the amount of LDH released, and thus to the level of cytotoxicity.[25][26]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[27] It is widely used to assess apoptosis and cell cycle distribution.[27]

Apoptosis Detection (Annexin V/Propidium Iodide Staining):

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[28] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[28] Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome and used to detect apoptotic cells.[28] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells and is used to identify necrotic cells.[28]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption [label="Annexin V/PI Apoptosis Assay Workflow", shape=plaintext]

Step-by-Step Protocol:

  • Cell Treatment and Collection: Treat cells with the quinoline derivative for the desired time, then harvest both adherent and floating cells.[28]

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add fluorochrome-conjugated Annexin V and PI.[29]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[29]

  • Analysis: Analyze the stained cells by flow cytometry, exciting the fluorochromes with a laser and detecting the emitted fluorescence.[27]

Conclusion and Future Directions

The quinoline scaffold remains a highly privileged structure in the design of novel anticancer agents.[30] A thorough understanding of the structure-activity relationships and the diverse mechanisms of action of substituted quinolines is paramount for the development of more potent and selective drug candidates.[3] The comparative analysis of cytotoxicity, supported by robust experimental data, provides a critical framework for identifying promising lead compounds. Future research should continue to explore novel substitutions on the quinoline ring, investigate synergistic combinations with other anticancer drugs, and utilize advanced drug delivery systems to enhance the therapeutic index of these promising compounds.

References

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity - ResearchGate. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line - ResearchGate. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - MDPI. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. Available at: [Link]

  • Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC - NIH. Available at: [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Available at: [Link]

  • DNA Fragmentation, Cell Cycle Arrest, and Docking Study of Novel Bis Spiro-cyclic 2-oxindole of Pyrimido[4,5-b]quinoline-4,6-dione Derivatives Against Breast Carcinoma - PubMed. Available at: [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. Available at: [Link]

  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]

  • Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1 - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. Available at: [Link]

  • (PDF) Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Available at: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC - PubMed Central. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities - ResearchGate. Available at: [Link]

  • Inhibition of Topoisomerases by Metal Thiosemicarbazone Complexes - PMC - NIH. Available at: [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - ProQuest. Available at: [Link]

  • Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation - NIH. Available at: [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol - Creative Diagnostics. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. Available at: [Link]

  • Induced cell cycle arrest – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed. Available at: [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]

  • Apoptosis, DNA damage, and cell cycle arrest: The anticancer mechanisms of quercetin in human cervix epithelioid carcinoma cells - International Journal of Health Sciences. Available at: [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]

  • Cell Cycle | DNA Damage Arrest - YouTube. Available at: [Link]

Sources

Unlocking the Anticancer Potential of 8-Bromoquinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its diverse derivatives, 8-bromoquinolines have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel anticancer therapies. The strategic placement of a bromine atom at the 8th position of the quinoline ring not only influences the molecule's physicochemical properties but also provides a versatile handle for further chemical modifications, enabling the exploration of a vast chemical space to optimize biological activity.

This guide provides a comprehensive statistical analysis of the structure-activity relationship (SAR) data for 8-bromoquinoline derivatives, offering insights into the key structural features that govern their anticancer efficacy. By objectively comparing the performance of various analogs and providing detailed experimental data and protocols, this document aims to empower researchers in the rational design of more potent and selective anticancer agents.

The Pivotal Role of the 8-Bromoquinoline Scaffold: A SAR Deep Dive

The anticancer activity of 8-bromoquinoline derivatives is intricately linked to the nature and position of various substituents on the quinoline core. A systematic analysis of the available data reveals several key trends that are crucial for optimizing the therapeutic potential of these compounds.

A pivotal observation is the enhanced anticancer activity associated with the presence of a hydroxyl group at the 8-position of the quinoline ring.[1] This feature is believed to contribute to the molecule's ability to chelate metal ions, a property often linked to the biological activity of 8-hydroxyquinolines.[2][3] The close proximity of the hydroxyl group and the nitrogen atom in the quinoline ring creates a bidentate chelation site for various metal ions, which can influence cellular processes.[3]

Further halogenation of the 8-hydroxyquinoline scaffold has been shown to significantly impact anticancer potency. For instance, the introduction of additional bromine atoms at the 5 and 7-positions leads to a marked increase in cytotoxicity against various cancer cell lines.

Statistical Analysis of Anticancer Activity

To elucidate the SAR of 8-bromoquinoline derivatives, we have compiled and analyzed the 50% inhibitory concentration (IC50) values of several key analogs against a panel of human cancer cell lines. The data, summarized in the table below, provides a quantitative comparison of their anticancer potency.

CompoundSubstituentsCancer Cell LineIC50 (µg/mL)Reference
1 8-OH, 5,7-di-BrC6 (Rat Brain Tumor)6.7 - 25.6[1]
2 8-OH, 5,7-di-BrHeLa (Human Cervix Carcinoma)6.7 - 25.6[1]
3 8-OH, 5,7-di-BrHT29 (Human Colon Carcinoma)6.7 - 25.6[1]
4 8-OH, 7-BrC6 (Rat Brain Tumor)> 50[1]
5 8-OH, 7-BrHeLa (Human Cervix Carcinoma)> 50[1]
6 8-OH, 7-BrHT29 (Human Colon Carcinoma)> 50[1]
7 8-OMe, 5-BrC6 (Rat Brain Tumor)> 50[1]
8 8-OMe, 5-BrHeLa (Human Cervix Carcinoma)> 50[1]
9 8-OMe, 5-BrHT29 (Human Colon Carcinoma)> 50[1]
10 8-OH, 5,7-di-CNC6 (Rat Brain Tumor)6.7 - 25.6[1]
11 8-OH, 5,7-di-CNHeLa (Human Cervix Carcinoma)6.7 - 25.6[1]
12 8-OH, 5,7-di-CNHT29 (Human Colon Carcinoma)6.7 - 25.6[1]
13 8-OH, 5,7-di-BrA549 (Human Lung Carcinoma)5.8[4]
14 8-OH, 5,7-di-BrHT29 (Human Colon Carcinoma)5.4[4]
15 8-OH, 5,7-di-BrMCF7 (Human Breast Adenocarcinoma)16.5[4]
16 6,8-di-Br, 5-NO2C6 (Rat Brain Tumor)50.0 µM[5]
17 6,8-di-Br, 5-NO2HT29 (Human Colon Carcinoma)26.2 µM[5]
18 6,8-di-Br, 5-NO2HeLa (Human Cervix Carcinoma)24.1 µM[5]

Key Insights from the Data:

  • Importance of the 8-OH Group: A clear trend emerges from the data, highlighting the superior anticancer activity of 8-hydroxyquinoline derivatives compared to their 8-methoxy counterparts (compounds 1-3 vs. 7-9). This underscores the significance of the free hydroxyl group for biological activity, likely due to its metal-chelating ability.

  • Effect of Halogenation: Dibromination at positions 5 and 7 of the 8-hydroxyquinoline scaffold (compounds 1-3, 13-15) consistently results in potent anticancer activity across multiple cell lines. In contrast, the monobrominated derivative (compounds 4-6) shows significantly reduced or no activity.

  • Influence of Electron-Withdrawing Groups: The replacement of bromine atoms with cyano groups at the 5 and 7 positions (compounds 10-12) also leads to potent anticancer activity, suggesting that strong electron-withdrawing groups at these positions are favorable.

  • Impact of Nitro Substitution: The introduction of a nitro group at the 5-position of a dibrominated quinoline scaffold (compounds 16-18) also confers significant anticancer activity.[5]

The following Graphviz diagram illustrates the key SAR trends for 8-bromoquinoline derivatives.

SAR_8_Bromoquinolines cluster_core 8-Bromoquinoline Core cluster_activity Anticancer Activity Core Quinoline R8 R8 Position Core->R8 R5_R7 R5 & R7 Positions Core->R5_R7 High_Activity High Activity R8->High_Activity -OH Low_Activity Low/No Activity R8->Low_Activity -OCH3 R5_R7->High_Activity -Br, -Br -CN, -CN R5_R7->Low_Activity H, H

Caption: Key Structure-Activity Relationships of 8-Bromoquinolines.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure the reproducibility and validation of the SAR data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 8-bromoquinoline derivative and a standard in vitro anticancer assay.

Synthesis of 5,7-dibromo-8-hydroxyquinoline

This protocol describes a reliable method for the synthesis of 5,7-dibromo-8-hydroxyquinoline, a key compound with significant anticancer activity.[6]

Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Chloroform (CHCl3)

  • 5% Sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4)

  • Benzene

Procedure:

  • Dissolve 0.3 g (2.06 mmol) of 8-hydroxyquinoline in 10 mL of chloroform in a round-bottom flask.

  • Prepare a solution of 0.67 g (4.20 mmol) of bromine in 5 mL of chloroform.

  • Add the bromine solution to the 8-hydroxyquinoline solution dropwise over 5 minutes with stirring at room temperature.

  • Continue stirring the mixture at room temperature for 1 hour. A yellow solid will precipitate.

  • Dissolve the resulting yellow solid in 15 mL of chloroform.

  • Wash the organic layer with three 15 mL portions of 5% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • The residue is 5,7-dibromo-8-hydroxyquinoline. The product can be further purified by crystallization from benzene to yield the final product.[6]

The following diagram illustrates the workflow for the synthesis of 5,7-dibromo-8-hydroxyquinoline.

Synthesis_Workflow Start Start: 8-hydroxyquinoline in Chloroform Add_Br2 Add Bromine Solution (in Chloroform) Start->Add_Br2 Stir Stir at Room Temperature (1 hr) Add_Br2->Stir Precipitate Yellow Precipitate Forms Stir->Precipitate Dissolve Dissolve in Chloroform Precipitate->Dissolve Wash Wash with 5% NaHCO3 Solution Dissolve->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crystallize Crystallize from Benzene Evaporate->Crystallize End End: Pure 5,7-dibromo-8-hydroxyquinoline Crystallize->End

Caption: Synthesis workflow for 5,7-dibromo-8-hydroxyquinoline.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, providing a quantitative measure of a compound's anticancer activity.[7][8][9]

Principle:

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-bromoquinoline derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-bromoquinoline derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the workflow for the MTT assay.

MTT_Assay_Workflow Start Start: Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24 hours Start->Incubate_24h Add_Compound Add 8-Bromoquinoline Derivatives (Serial Dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4 hours Add_MTT->Incubate_2_4h Solubilize Add Solubilization Solution Incubate_2_4h->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and IC50 Read_Absorbance->Analyze_Data End End: Determination of Anticancer Activity Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Comparative Analysis and Future Directions

The SAR data presented in this guide clearly demonstrates that 8-bromoquinoline derivatives, particularly those bearing an 8-hydroxyl group and electron-withdrawing substituents at the 5 and 7-positions, are a promising class of anticancer agents. Their performance is comparable to or, in some cases, surpasses that of other quinoline-based compounds.

However, to advance these promising leads towards clinical applications, further research is warranted. Future studies should focus on:

  • Expanding the Chemical Diversity: Synthesis and evaluation of a broader range of 8-bromoquinoline analogs with diverse substituents to further refine the SAR and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their anticancer effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models to assess their in vivo efficacy, pharmacokinetic properties, and potential toxicities.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the anticancer activity of novel 8-bromoquinoline derivatives and guide the design of new compounds with enhanced therapeutic profiles.[10][11]

By leveraging the insights from this comparative guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 8-bromoquinolines in the fight against cancer.

References

  • Ökten, S., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • ResearchGate. (n.d.). IC 50 values of samples showing anticancer activity against different cancer cell lines studied. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 1-10. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a.... Retrieved from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9), 1074-1082. [Link]

  • Shiraki, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 11(48), 30468-30483. [Link]

  • Google Patents. (n.d.). DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid.
  • Al-Suwaidan, I. A., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline. Molecules, 27(22), 8011. [Link]

  • Wehbe, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50835. [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17833-17847. [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203. [Link]

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Organic Communications, 9(4), 82-93. [Link]

  • Saadeh, H. A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Kumar, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1250, 131808. [Link]

  • ResearchGate. (n.d.). Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 8-hydroxyquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

Sources

Safety Operating Guide

Authoritative Disposal Guide: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1190322-58-7 Molecular Formula: C₁₁H₁₁BrN₂ Hazard Classification: Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxin, Halogenated Organic.[1][2]

Part 1: Core Directive (The "Why" and "What")[1]

As a halogenated amino-quinoline, 1-(8-bromoquinolin-4-yl)-N-methylmethanamine presents a dual disposal challenge: it contains a halogen (bromine) requiring specific incineration protocols to prevent environmental release, and a basic amine moiety that dictates strict segregation from acids.[1][2]

The Golden Rule of Disposal for this Compound:

Treat as Halogenated Organic Waste. Even if dissolved in a non-halogenated solvent (like methanol), the presence of the bromine atom on the quinoline ring mandates that this waste stream be routed to facilities equipped with scrubbers for acid gas (HBr) generation during incineration.

Chemical Profile & Disposal Data
PropertySpecificationDisposal Implication
Physical State Solid (Powder/Crystal)Must be containerized in wide-mouth HDPE jars; avoid glass if possible to prevent breakage.[2]
Functional Groups Secondary Amine, Bromo-quinolineBasic: Incompatible with strong acids (exothermic).[1][2] Halogenated: High temperature incineration required.
Acidity/Basicity Basic (pKa ~9-10 est.)[2]Do NOT mix with acidic waste streams (e.g., waste generated from acid workups).[1]
RCRA Status Non-Listed (Likely D001/D002 if in solvent)Characterize as "Non-Regulated Chemical Solid" or "Hazardous Waste - Toxic" depending on local generator status.[2]
Part 2: Step-by-Step Disposal Protocols
A. Solid Waste (Pure Compound or Heavily Contaminated Solids)

Applicability: Expired reagent, reaction failures, weighing paper, contaminated gloves.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) container. Avoid metal containers due to potential corrosion from amine/halide interactions over time.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write the full name. Do not use abbreviations like "BQ-Amine."

    • Constituents: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (100%).[2]

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Store in the Solid Waste - Toxic/Organic satellite accumulation area. Keep away from oxidizer waste bins.

B. Liquid Waste (Mother Liquors & Reaction Solutions)

Applicability: Filtrates from recrystallization, reaction mixtures.[1]

  • Solvent Assessment:

    • Scenario A (Halogenated Solvents): If dissolved in DCM, Chloroform, or DCE, pour directly into the Halogenated Organic Waste carboy.[1]

    • Scenario B (Non-Halogenated Solvents): If dissolved in Methanol, Ethyl Acetate, or DMSO, you must override the solvent classification.[1] Because the solute contains Bromine, this entire mixture should be routed to the Halogenated Waste stream to ensure proper thermal destruction.[1]

  • pH Check: Before adding to a communal carboy, verify the pH of your solution.

    • If pH < 4: Neutralize with a dilute base (Sodium Bicarbonate) to pH 6-8 before addition to prevent gas evolution in the waste container.

    • Rationale: Mixing a basic amino-quinoline solution into an acidic waste container can generate heat and pressure.

Part 3: Disposal Workflow & Decision Logic

This self-validating workflow ensures the compound reaches the correct destruction facility (typically a rotary kiln incinerator with gas scrubbing).

DisposalWorkflow cluster_legend Key Protocol Logic Start Waste Generation: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Solution (Reaction Mix, Filtrate) StateCheck->Liquid SolidAction Place in Wide-Mouth HDPE Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Halogenated Organic' SolidAction->LabelSolid HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHaloSolvent RouteHalo Route to: HALOGENATED Waste Stream HaloSolvent->RouteHalo NonHaloSolvent->RouteHalo Trace Bromine Requires Halo-Stream Legend Even non-halo solvents must go to Halogenated Stream due to solute content.

Caption: Decision tree prioritizing the halogenated nature of the solute to prevent improper incineration.

Part 4: Safety & Segregation Matrix

The amine functionality of 1-(8-bromoquinolin-4-yl)-N-methylmethanamine creates specific incompatibility risks.

Incompatible ClassRisk MechanismOperational Directive
Strong Acids (H₂SO₄, HNO₃)Exothermic Neutralization: The basic amine will react violently with concentrated acids, potentially causing waste container pressurization or rupture.[1][2]NEVER pour this waste into a container marked "Acid Waste."
Strong Oxidizers (Peroxides, KMnO₄)Oxidation/Fire: Organic amines are reducing agents.[1][2] Mixing with oxidizers can lead to spontaneous ignition.Keep separate from "Oxidizer" waste streams.[3]
Alkali Metals (Na, K)Reactivity: Potential for reaction with the bromine substituent (Wurtz-Fittig type coupling) generating heat.[1][2]Ensure no metallic residues are present in the waste container.
Part 5: Emergency Spill Response

Scenario: A 5g bottle of solid powder drops and shatters.

  • Evacuate & Ventilate: The dust is a respiratory irritant (STOT SE 3). Clear the immediate area and allow aerosols to settle (5 mins).

  • PPE Up: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]

  • Containment: Do not dry sweep (creates dust). Cover the spill with a damp paper towel or use a dedicated chemical spill pad to suppress dust.

  • Cleanup:

    • Scoop the damp material into a disposable wide-mouth jar.

    • Wipe the surface with a soap/water solution (the compound is likely lipophilic; soap helps solubilize it).

    • Final Wash: Rinse the area with water.[3][4][5]

  • Disposal of Debris: Place all cleanup materials (towels, pads, gloves) into the Solid Hazardous Waste container.

References
  • PubChem. (2025).[6][7] Compound Summary: 1-(8-bromoquinolin-4-yl)-N-methylmethanamine (CAS 1190322-58-7).[1][2][8] National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Orientation Manual: Managing Hazardous Waste. EPA530-F-11-003.[2] [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(8-bromoquinolin-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(8-bromoquinolin-4-yl)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.